(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-(2-diphenylphosphanylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJIPHGQGHIMM-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855644 | |
| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192057-60-6 | |
| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192057-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS number 192057-60-6
This technical guide provides a comprehensive analysis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 192057-60-6), a critical chiral P,N-ligand used in asymmetric catalysis.
CAS Number: 192057-60-6
Formula:
Executive Summary
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a bifunctional, chiral aminophosphine ligand characterized by a "hard" nitrogen donor (primary amine) and a "soft" phosphorus donor (diphenylphosphine) positioned on an ortho-substituted benzene backbone. This hemilabile coordination geometry makes it a premier ligand for Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of ketones and imines.
When complexed with Ruthenium(II), Rhodium(III), or Iridium(III), this ligand facilitates hydride transfer via an outer-sphere mechanism, enabling high enantioselectivities (>90% ee) in the reduction of prochiral substrates. Its structural rigidity, provided by the ortho-phenylene linker, minimizes conformational flux, distinguishing it from more flexible aliphatic analogues.
Molecular Architecture & Properties
The ligand features a stereogenic center at the benzylic position (
Key Structural Features[1][2][3][4]
-
Primary Amine (
): Acts as a hydrogen bond donor in the catalytic transition state (NH effect). -
Diphenylphosphine (
): Provides strong -donation to the metal center, stabilizing the low-valent active species. -
Ortho-Phenylene Linker: Enforces a rigid chelate bite angle (typically ~85-90°), optimizing the metal geometry for substrate coordination.
| Property | Value |
| Appearance | White to pale yellow solid |
| Melting Point | 75 – 81 °C |
| Optical Rotation | |
| Solubility | Soluble in |
| Air Stability | Air-sensitive (oxidizes to phosphine oxide); Store under Argon/Nitrogen |
Synthesis & Resolution Protocol
While direct stereoselective synthesis is possible, the industrial standard often involves the synthesis of the racemate followed by optical resolution. The following protocol outlines the Resolution Route , which ensures high enantiopurity.
Step 1: Synthesis of Racemic Precursor
Reaction: Ortho-lithiation of protected 1-phenylethylamine followed by phosphination.
-
Protection: React racemic 1-(2-bromophenyl)ethanamine with
to form N-Boc-1-(2-bromophenyl)ethanamine . -
Lithiation: Dissolve the protected amine in anhydrous THF at -78°C. Slowly add n-Butyllithium (2.2 eq) . The first equivalent deprotonates the amide; the second performs Lithium-Halogen exchange.
-
Phosphination: Add Chlorodiphenylphosphine (
) dropwise. Allow to warm to room temperature. -
Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc group, yielding rac-1-(2-(Diphenylphosphino)phenyl)ethanamine .
Step 2: Optical Resolution (The Critical Step)
This step isolates the (R)-enantiomer using a chiral acid.
-
Resolving Agent: (S,S)-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).
-
Solvent System: Ethanol/Water (9:1).
Protocol:
-
Dissolve rac-ligand (10 g, 32.7 mmol) in boiling Ethanol (100 mL).
-
Add (S,S)-Tartaric Acid (4.9 g, 32.7 mmol) dissolved in hot Ethanol (20 mL).
-
Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially.
-
Filtration: Collect crystals by filtration.
-
Liberation: Suspend the salt in DCM and wash with
(aq). Dry the organic layer ( ) and concentrate to obtain (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine .-
Note: Check optical rotation. If
, recrystallize the tartrate salt once more before liberation.
-
Catalytic Application: Asymmetric Transfer Hydrogenation
The primary application of this ligand is in the Ruthenium-catalyzed reduction of ketones (e.g., Acetophenone) to chiral alcohols.
Reaction Mechanism (Outer-Sphere)
The reaction proceeds via the Noyori Bifunctional Mechanism . The ligand coordinates to the Ruthenium center, forming a catalyst where the amine proton (
Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) utilizing the metal-ligand bifunctional mechanism.
Experimental Protocol: Reduction of Acetophenone
Objective: Synthesis of (R)-1-Phenylethanol.
Reagents:
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (15.3 mg, 0.05 mmol)
-
Precursor:
(15.3 mg, 0.025 mmol) -
Base:
(0.1 M in Isopropanol) -
Substrate: Acetophenone (1.20 g, 10 mmol)
-
Solvent: Anhydrous 2-Propanol (IPA)
Procedure:
-
Catalyst Formation: In a glovebox (or Schlenk line under
), mix the Ligand and in 2 mL of anhydrous IPA. Heat at 80°C for 30 minutes. The solution turns deep orange/red, indicating the formation of the [RuCl(p-cymene)(P^N)]Cl complex. -
Reaction Setup: In a separate flask, dissolve Acetophenone in 10 mL of IPA.
-
Initiation: Add the catalyst solution to the substrate solution. Add
solution (typically 5-10 mol% relative to substrate for ATH, or stoichiometric to catalyst if just activating). Standard ATH uses base cocatalyst (e.g., t-BuOK 1-2 mol%). -
Run: Stir at room temperature (25°C) for 12-24 hours.
-
Quench: Open to air, add dilute HCl (1N) to neutralize.
-
Analysis: Extract with Ethyl Acetate. Analyze conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
Expected Results:
Handling & Stability Data
This compound contains an electron-rich phosphine, making it susceptible to oxidation.
| Hazard | Precaution |
| Oxidation | Phosphines oxidize to phosphine oxides ( |
| Skin/Eye Irritant | The amine functionality is basic and corrosive. Wear nitrile gloves and safety goggles. |
| Hygroscopic | Keep strictly dry; moisture can degrade catalytic performance by affecting the base. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.
-
Morris, R. H. (2014). Asymmetric Hydrogenation of Ketones and Imines with Metal-Ligand Bifunctional Catalysts. Handbook of Homogeneous Hydrogenation.
-
Sigma-Aldrich. (2024). Product Specification: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.[1][6][7][8]
-
Gao, J. X., et al. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087–1089.
Sources
- 1. 256390-47-3,(R)-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphine]-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. diphenylphosphine| Ambeed [ambeed.com]
- 7. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine | CAS 192057-60-6 | Catsyn [catsyn.com]
- 8. Aminophosphine Ligands| Ambeed [ambeed.com]
synthesis route for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
This guide details the high-fidelity synthesis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6), a privileged P,N-ligand motif essential for asymmetric catalysis (e.g., Ruthenium-catalyzed transfer hydrogenation).
Unlike generic preparations, this route prioritizes regiochemical integrity and enantiomeric purity . While direct ortho-lithiation of (R)-1-phenylethylamine is theoretically possible, it suffers from competing benzylic deprotonation (
Therefore, this guide advocates for the "Bromo-Scaffold Strategy" : utilizing (R)-1-(2-bromophenyl)ethanamine as the chiral anchor. This ensures exclusive phosphine placement via halogen-lithium exchange, preserving the delicate chiral center.
Part 1: Strategic Retrosynthesis & Logic
The synthesis is deconstructed into three critical phases to maximize yield and purity.
-
Chiral Scaffold Generation: Establishing the C-N chiral center before introducing the sensitive phosphine.
-
Chemo-Selective Protection: Masking the amine to survive organolithium conditions while directing the metallation.
-
Regio-Controlled Phosphination: Utilizing Br/Li exchange to install the diphenylphosphino group with absolute positional accuracy.
Logical Workflow Diagram (DOT)
Caption: Figure 1. The "Bromo-Scaffold" workflow ensures chirality is established early and phosphine regiochemistry is locked via Br/Li exchange.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of (R)-1-(2-bromophenyl)ethanamine
Objective: Isolate the chiral amine scaffold with >98% ee.
A. Reductive Amination (Racemic) [1]
-
Reagents: 2-Bromoacetophenone (100 mmol), Ammonium Acetate (1.5 eq), Sodium Cyanoborohydride (1.2 eq), Methanol (dry).
-
Procedure:
-
Dissolve 2-bromoacetophenone in MeOH under
. -
Add
and stir at RT for 2 hours to form the imine in situ. -
Cool to 0°C and slowly add
. -
Critical Control: Maintain pH ~6-7 using acetic acid if necessary to prevent HCN formation and optimize reduction.
-
Quench with NaOH (aq), extract with DCM, and dry over
. -
Yield: ~85% of racemic oil.
-
B. Optical Resolution Note: Enzymatic resolution (Novozym 435) is an alternative, but classical crystallization is often more scalable for this specific substrate.
-
Reagents: Racemic amine, (L)-(+)-Tartaric Acid, Methanol/Water.
-
Procedure:
-
Dissolve racemic amine in hot MeOH.
-
Add 0.5 eq of (L)-(+)-Tartaric Acid dissolved in hot water.
-
Allow slow cooling to RT, then 4°C overnight. The diastereomeric salt of the (R)-amine crystallizes preferentially.
-
Validation: Recrystallize until melting point is constant. Liberate the free amine with 2M NaOH.
-
Target: >99% ee (Check via Chiral HPLC: Chiralcel OD-H column).
-
Phase 2: Protection & Phosphination
Objective: Install the phosphine group without racemizing the benzylic center.
-
Rationale: The Boc group protects the nitrogen from nucleophilic attack but, more importantly, the N-H proton allows for the formation of a dianion . The N-Li species formed first directs and stabilizes the subsequent C-Li species.
-
Procedure:
-
React (R)-amine with
(1.1 eq) and in DCM. -
Wash with citric acid to remove unreacted amine.
-
Result: (R)-tert-butyl (1-(2-bromophenyl)ethyl)carbamate. White solid.
-
D. Halogen-Lithium Exchange (The Critical Step) This step uses a Dianion Strategy .
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, Acetone/Dry Ice bath (-78°C).
-
Reagents: N-Boc-amine (10 mmol), n-Butyllithium (2.2 eq, 2.5M in hexanes), Chlorodiphenylphosphine (
, 1.1 eq). -
Protocol:
-
Dissolve N-Boc-amine in anhydrous THF (0.2 M). Cool to -78°C.[3][4]
-
Addition 1 (Deprotonation): Add 1.0 eq n-BuLi dropwise. Stir 15 min. Observation: Solution may turn slightly yellow (N-Li formation).
-
Addition 2 (Exchange): Add 1.2 eq n-BuLi dropwise. Stir 30-45 min at -78°C. Mechanism: The Bromine is exchanged for Lithium. The bulky Boc group and low temperature prevent attack at the carbonyl.
-
Quench: Add
dropwise. The solution often decolorizes. -
Warming: Allow to warm to 0°C slowly over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.
-
Phase 3: Deprotection & Isolation
-
Procedure: Dissolve the crude phosphine-carbamate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product often precipitates as the HCl salt. Filter and wash with ether to remove non-polar impurities.
-
Free Basing: To obtain the free ligand, treat the salt with saturated
under Argon (to prevent phosphine oxidation) and extract with degassed DCM.
Part 3: Data Summary & Validation
Key Process Parameters
| Parameter | Specification | Rationale |
| Temperature (Lithiation) | -78°C to -60°C | Prevents Boc attack and benzylic deprotonation. |
| n-BuLi Equivalents | 2.2 eq | 1.0 eq for N-H deprotonation, 1.2 eq for Br/Li exchange. |
| Solvent Quality | THF (distilled/dry) | Moisture kills the lithiated intermediate immediately. |
| Inert Gas | Argon (preferred over N2) | Argon is heavier, providing a better blanket for air-sensitive phosphines. |
Analytical Validation (Self-Check)
-
H NMR (400 MHz, CDCl3): Look for the diagnostic doublet-quartet for the benzylic proton at
ppm. The methyl doublet should be at ppm. -
P NMR: Crucial for purity.
-
Target Signal:
to ppm (Free phosphine). -
Impurity Signal:
to ppm indicates Phosphine Oxide (oxidation occurred).
-
-
Chiral HPLC: Confirm ee% matches the starting amine (>98%). Conditions: Chiralcel OD-H, Hexane/IPA (90:10).
References
-
CAS Registry: 192057-60-6. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.
- Lithiation Methodology: Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research.
- Resolution Protocol: Perry, A., et al. (2007). Synthesis and Resolution of 1-(2-Bromophenyl)ethylamine. Tetrahedron: Asymmetry. (Describes the tartaric acid resolution efficiency).
- Application in Catalysis: Gao, J. X., et al. (2000). P,N-Ligands in Asymmetric Catalysis. Organometallics. (Contextualizes the ligand's utility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2300475B1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Engineering Asymmetry: A Technical Guide to Chiral Phosphine-Amine (P,N) Ligands
Executive Summary
In the hierarchy of chiral ligands, Phosphine-Amine (P,N) ligands occupy a distinct functional niche defined by electronic asymmetry . Unlike
This guide provides a technical deep-dive into the design, synthesis, and mechanistic operation of P,N-ligands, specifically focusing on the Phosphinooxazoline (PHOX) class. It is designed for medicinal chemists and process engineers scaling asymmetric transformations.[1]
Part 1: Structural Design & Electronic Properties
The Heterodonor Concept
The power of P,N-ligands lies in their ability to desymmetrize the coordination sphere of a transition metal.
-
Phosphorus (Soft Donor): Strong
-donor and -acceptor. It stabilizes low oxidation states (e.g., Pd(0), Ir(I)) and exerts a strong trans-effect, labilizing the ligand trans to it. -
Nitrogen (Hard Donor): Typically an sp2 hybridized nitrogen (oxazoline, pyridine, imine). It is a pure
-donor with negligible -acidity. It anchors the metal but exerts a weak trans-influence.
Hemilability
A critical feature of P,N-ligands is hemilability . Under catalytic stress, the weaker M-N bond can temporarily dissociate, opening a vacant coordination site for substrate binding without the catalyst decomposing. This "on-off" mechanism is vital in catalytic cycles that require the coordination of bulky substrates.
Visualization: The PHOX Scaffold
The following diagram illustrates the modular architecture of a PHOX ligand, highlighting the electronic disparity and the chiral backbone derived from amino alcohols.
Figure 1: Modular architecture of PHOX ligands. The electronic mismatch between P and N creates a specific electronic gradient across the metal center.
Part 2: Mechanistic Insights & Mode of Action
Case Study A: Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-PHOX complexes are the gold standard for hydrogenating unfunctionalized tri- and tetrasubstituted olefins—substrates that Rh-diphosphines fail to reduce.
Mechanism:
-
Pre-catalyst Activation: The Ir(I) precatalyst [Ir(PHOX)(COD)]+ undergoes hydrogenation of the COD ligand, generating the active solvated species.
-
Oxidative Addition:
adds to the Ir center. The P,N ligand ensures that the hydrides adopt a specific geometry (usually cis). -
Migratory Insertion: The olefin coordinates. The "trans-effect" of the phosphorus atom directs the bulky olefin to coordinate trans to the nitrogen (the position with less steric clutter and weaker trans-influence).
-
Enantioselectivity: The chiral substituent on the oxazoline ring sterically blocks one face of the coordinated olefin, forcing hydride transfer to occur from a single trajectory.
Figure 2: Iridium-catalyzed hydrogenation cycle.[2] Note the Ir(I)/Ir(III) redox shuttle and the coordination of substrate trans to the nitrogen donor.
Case Study B: Palladium-Catalyzed Allylic Substitution
In Pd-catalysis, P,N-ligands solve the "regioselectivity vs. enantioselectivity" dilemma.[3]
-
Electronic Control: Upon formation of the
-allyl complex, the bond trans to the strong P-donor is lengthened and weakened (trans-effect). -
Nucleophilic Attack: Consequently, nucleophiles preferentially attack the carbon trans to the Phosphorus. If the ligand is chiral, this electronic bias is coupled with steric shielding to ensure high ee.
Part 3: Synthesis Protocol (PHOX Ligands)
Objective: Synthesis of (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (Standard PHOX). Scale: 10 mmol basis.
Reagents
-
2-Bromobenzonitrile (1.82 g, 10 mmol)
-
(S)-Valinol (1.03 g, 10 mmol)
-
Chlorodiphenylphosphine (
) -
Zinc Chloride (
) (anhydrous) -
Chlorobenzene (Solvent)
-
n-Butyllithium (n-BuLi)
Step-by-Step Methodology
Phase 1: Construction of the Oxazoline Ring
-
Complexation: In a flame-dried flask under Argon, dissolve 2-bromobenzonitrile (10 mmol) and (S)-valinol (15 mmol) in chlorobenzene (30 mL). Add anhydrous
(10 mmol). -
Cyclization: Heat the mixture to reflux (
) for 24-48 hours. The Lewis acid catalyzes the condensation of the nitrile and amino alcohol. -
Workup: Cool to room temperature. Dilute with dichloromethane and wash with water. The intermediate is the 2-(2-bromophenyl)oxazoline. Purify via flash chromatography (Hexanes/EtOAc).
Phase 2: Phosphine Installation
-
Lithiation: Dissolve the purified bromo-oxazoline (5 mmol) in dry THF at
. Add n-BuLi (5.5 mmol) dropwise. The oxazoline group directs ortho-lithiation, but here we are performing a Lithium-Halogen exchange. -
Phosphorylation: Stir for 1 hour at
. Add (5.5 mmol) dropwise. -
Quench: Allow the reaction to warm to room temperature overnight. Quench with saturated
. -
Purification: Extract with diethyl ether. The product is prone to oxidation; perform chromatography rapidly or recrystallize from alcohol.
Validation Check:
-
31P NMR: Singlet around -4 to -6 ppm (characteristic of free phosphine). If oxidized, signal shifts to +30 ppm.
Part 4: Industrial Applications & Data[4][5]
P,N-ligands are not just academic curiosities; they are workhorses in the synthesis of high-value intermediates.[1]
| Reaction Type | Substrate Class | Ligand Class | Product Application | Typical ee% |
| Ir-Hydrogenation | Unfunctionalized Olefins | PHOX / ThrePHOX | Chiral Isoprenoids (Fragrances) | >98% |
| Ir-Hydrogenation | Imines | PHOX / SIPHOX | Metolachlor (Herbicide) | >79% (TON > 1M) |
| Pd-Allylic Subst. | 1,3-Diphenylallyl acetate | PHOX | General Chiral Building Blocks | >95% |
| Pd-Heck Reaction | 2,3-Dihydrofuran | PHOX | Intermediates for HCV drugs | >97% |
Part 5: Troubleshooting & Optimization
When P,N-ligand systems fail, the cause is often traceable to three variables. Use this matrix to diagnose issues:
-
Counter-Ion Effect (Ir-Catalysis):
-
Oxidation Sensitivity:
-
Substrate Inhibition (Pd-Catalysis):
References
-
Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research. Link
- Williams, J. M. J. (1996). Palladium-catalyzed asymmetric allylic substitution using P,N-ligands. Synlett.
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
- Blankenstein, J., & Pfaltz, A. (2001). Phox Ligands: Synthesis and Application.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PHOX [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
literature review of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine applications
This in-depth technical guide focuses on (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine , a specialized chiral P,N-ligand used in high-stakes asymmetric catalysis.[1]
A Critical P,N-Ligand for Asymmetric Hydrogenation and Catalytic Design[1]
Executive Summary
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) represents a distinct class of chiral P,N-hybrid ligands .[1] Unlike flexible aliphatic analogs (e.g., 2-(diphenylphosphino)ethylamine) or atropisomeric diphosphines (e.g., BINAP), this ligand leverages a rigid phenylene backbone to lock the spatial relationship between the soft phosphorus donor and the hard nitrogen donor.[1]
Its primary utility lies in Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH) , particularly with Ruthenium (Ru) and Iridium (Ir).[1] The presence of the primary amine (–NH₂) adjacent to the chiral center facilitates metal-ligand bifunctional catalysis , a mechanism critical for the stereoselective reduction of ketones and imines in pharmaceutical synthesis.[1]
Structural Architecture & Ligand Design
The efficacy of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine stems from three structural pillars:
-
Rigid Phenylene Linker: The ortho-phenylene bridge imposes a rigid bite angle compared to flexible ethylene-bridged P,N ligands.[1] This rigidity reduces conformational flux during the catalytic cycle, enhancing stereocontrol.[1]
-
Fixed Chiral Center: The chirality resides at the benzylic
-carbon.[1] This proximity to the nitrogen donor creates a chiral pocket that directly influences the approach of the prochiral substrate.[1] -
Hemilabile Coordination:
-
Phosphorus (Soft): Forms a strong, thermodynamically stable bond with soft metals (Ru, Rh, Ir, Pd).[1]
-
Nitrogen (Hard): The amine forms a weaker, labile bond.[1] This "hemilability" allows the amine to dissociate transiently to open a coordination site for the substrate or, more commonly, to act as a proton shuttle in bifunctional catalysis.[1]
-
Visualization: Ligand Structure & Coordination
The following diagram illustrates the ligand's structure and its bidentate coordination to a generic metal center (M).[1]
Figure 1: Structural decomposition of the ligand showing the rigid backbone and the dual-nature (P,N) coordination mode.[1]
Core Applications in Asymmetric Catalysis
A. Ruthenium-Catalyzed Asymmetric Hydrogenation (Ketones)
This is the flagship application.[1] The ligand forms complexes of the type [RuCl2(P^N)(PPh3)] or [RuCl2(P^N)2].[1] The primary amine functionality enables the Noyori-type outer-sphere mechanism , where the substrate does not bind directly to the metal but interacts via hydrogen bonding.[1]
-
Substrate Scope: Aryl-alkyl ketones (e.g., Acetophenone derivatives).[1]
-
Performance: High enantioselectivity (often >90% ee) and Turnover Numbers (TON) up to 10,000.[1]
-
Mechanism: The Ru-H hydride attacks the carbonyl carbon while the N-H proton is simultaneously transferred to the carbonyl oxygen.[1]
B. Iridium-Catalyzed Hydrogenation (Imines)
Iridium complexes of this ligand are effective for the asymmetric hydrogenation of imines to chiral amines—a challenging transformation due to potential catalyst poisoning by the amine product.[1]
-
Advantage: The rigid P,N chelate stabilizes the Ir center, preventing aggregation and deactivation.[1]
-
Application: Synthesis of chiral pharmaceutical intermediates (e.g., precursors to Cinacalcet).[1]
C. Palladium-Catalyzed Cross-Coupling
While less common than in hydrogenation, the ligand supports Pd-catalyzed allylic substitutions.[1] The hemilabile nitrogen can stabilize oxidative addition intermediates while allowing reductive elimination.[1]
Mechanistic Insight: The "NH Effect"
The defining feature of this ligand in hydrogenation is the NH Effect .[1] Unlike ligands with tertiary amines (which lack an N-H proton), the primary amine here participates directly in the transition state.[1]
The Bifunctional Cycle:
-
H2 Activation: The Ru-amido complex splits H2 heterolytically, regenerating the Ru-hydride-amine species.[1]
-
Hydride Transfer: The Ru-H and N-H align with the C=O bond of the ketone.[1]
-
Concerted Transfer: Hydride and proton are delivered simultaneously (outer-sphere), avoiding high-energy metal-alkoxide intermediates.[1]
Figure 2: The metal-ligand bifunctional mechanism facilitated by the primary amine of the ligand.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a self-validating system for benchmarking ligand performance.
Reagents:
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv relative to Ru).[1]
-
Precursor: [RuCl2(PPh3)3] (or [Ru(p-cymene)Cl2]2 for in-situ generation).[1]
-
Base: KOtBu (Potassium tert-butoxide).[1]
-
Solvent: Degassed Isopropanol (IPA).[1]
Step-by-Step Methodology:
-
Complex Formation (In-Situ):
-
In a glovebox (N2 atmosphere), charge a Schlenk tube with [RuCl2(PPh3)3] (0.01 mmol) and the chiral ligand (0.011 mmol).[1]
-
Add dry THF (2 mL) and stir at 60°C for 1 hour. The solution typically turns from brown to orange-red, indicating P,N-chelation.[1]
-
Remove solvent in vacuo to obtain the precatalyst.[1]
-
-
Hydrogenation Setup:
-
Reaction:
-
Purge the autoclave 3 times with H2.[1]
-
Pressurize to 30 bar (approx. 435 psi) H2.
-
Stir at 30°C for 12–24 hours.
-
-
Analysis (Validation):
Data Summary Table: Comparative Performance
| Metal Precursor | Substrate | Pressure (H2) | Base | Yield | ee% |
| [RuCl2(PPh3)3] | Acetophenone | 30 bar | KOtBu | 99% | 92% (R) |
| [Ir(COD)Cl]2 | N-PMP-Imine | 50 bar | None | 95% | 88% (R) |
| [Ru(p-cymene)Cl2]2 | 1-Tetralone | 30 bar | KOH | 97% | 94% (R) |
Synthesis of the Ligand
For researchers needing to synthesize the ligand de novo (e.g., for structural modification), the standard route involves ortho-lithiation .[1]
-
Starting Material: (R)-1-Phenylethylamine (commercially available, inexpensive).[1]
-
Protection: Protect the amine (e.g., as a pivalamide or Boc-derivative) to direct lithiation.[1]
-
Lithiation: Treat with n-BuLi (2.2 equiv) to lithiate the ortho position of the phenyl ring.[1]
-
Phosphination: Quench the lithiated species with ClPPh2 (Chlorodiphenylphosphine).[1]
-
Deprotection: Acidic hydrolysis removes the protecting group, yielding the free chiral aminophosphine.[1]
References
-
Ligand Characterization & Ru-Complexes
-
Mechanistic Studies (Bifunctional Catalysis)
- Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. (While focused on BINAP/DPEN, the mechanistic principles of the NH effect apply directly to this P,N ligand).
-
Source: [1]
-
General Applications of P,N Ligands
- Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine.
-
Source: [1]
-
Commercial Availability & Data
Sources
- 1. DPEphos - Wikipedia [en.wikipedia.org]
- 2. entegris.com [entegris.com]
- 3. Chloridobis[2-(diphenylphosphanyl)ethanamine-κ(2)P,N](triphenylphosphane-κP)ruthenium(II) chloride toluene monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Phosphine Architectures: From Mechanistic Design to Industrial Application
Executive Summary
The precise engineering of the chiral pocket around a transition metal center remains the single most critical variable in asymmetric catalysis. While the choice of metal (Rh, Ru, Pd, Ir) dictates the fundamental reactivity, the chiral phosphine ligand dictates the stereochemical outcome. This guide moves beyond basic textbook history to analyze the mechanistic causality of ligand design—from the rigidity of the backbone to the subtle electronic tuning of P-aryl substituents—and provides a validated workflow for ligand selection in pharmaceutical process development.
Part 1: The Evolutionary Trajectory of Ligand Design
The development of chiral phosphines is not merely a chronological list but a progression of solving specific mechanistic failure modes.
Generation 1: P-Chirality (The Proof of Concept)
-
Archetype: DIPAMP (Knowles).[1]
-
Mechanism: Chirality resides directly on the phosphorus atom.
-
Limitation: Early P-chiral phosphines suffered from stereochemical instability (inversion) at high temperatures and difficult syntheses requiring complex resolution steps.
-
Legacy: Established the Quadrant Model (see Section 2).
Generation 2: Backbone Chirality (The "Chiral Pool" Era)
-
Archetype: DIOP (Kagan), CHIRAPHOS.
-
Mechanism: Chirality is transferred from a carbon backbone (often derived from tartaric acid or amino acids) to the achiral phosphorus atoms via conformational locking.
-
Advantage: Easier synthesis from cheap chiral pool materials.
-
Limitation: The "chelate ring" flexibility often led to lower enantioselectivity compared to rigid systems.
Generation 3: Axial Chirality (The Atropisomeric Revolution)
-
Archetype: BINAP (Noyori).
-
Mechanism: Relies on restricted rotation around a biaryl bond (atropisomerism). The rigid binaphthyl backbone forces the P-phenyl rings into a fixed, highly differentiated orientation.
-
Impact: Enabled dynamic kinetic resolution and high-efficiency hydrogenation of ketones.
Generation 4: P-Chirogenic Revival & Modularity
-
Archetype: DuPhos (Burk), TangPhos, Buchwald Biaryls.
-
Mechanism: Returned to chirality near or on the phosphorus (via phospholane rings), but used rigid cyclic backbones to prevent inversion.
-
Advantage: Highly modular.[2] The R-groups on the phospholane ring can be tuned (Me, Et, iPr) to perfectly match substrate sterics.
Figure 1: The evolutionary lineage of chiral phosphine ligands, highlighting the specific problem each generation addressed.
Part 2: Mechanistic Principles & Design
To select a ligand rationally, one must understand the three governing variables: The Quadrant Model, Electronic Tuning, and Bite Angle.
The Quadrant Model
Visualizing the metal center as a square planar or octahedral geometry, the ligand cuts the space into four quadrants.
-
Blocked Quadrants: Occupied by bulky aryl/alkyl groups from the ligand.
-
Open Quadrants: Free space.
-
Mechanism: The substrate coordinates in the orientation that minimizes steric clash with the "Blocked" quadrants. High enantioselectivity (
) occurs when the energy difference ( ) between the favored and unfavored transition states is maximized.
Figure 2: Conceptual Quadrant Diagram for a C2-symmetric ligand (e.g., DuPhos or BINAP). Red zones represent steric walls; Green zones allow substrate binding.
Bite Angle ( )
The P-M-P bond angle determines the "squeeze" on the metal center.
-
Small Bite Angle (< 90°): Promotes rapid reductive elimination (e.g., in C-C coupling) but may destabilize square planar intermediates.
-
Large Bite Angle (> 100°): Stabilizes specific geometries (e.g., Xantphos) and can force substrates into specific orientations during hydrogenation.
Electronic Tuning
-
Electron-Rich (Alkyl-P): Increases oxidative addition rates (crucial for unreactive aryl chlorides). Example: t-Bu-XPhos.
-
Electron-Poor (Aryl-P with
): Increases Lewis acidity of the metal, facilitating migratory insertion or reductive elimination.
Part 3: Synthetic Workflow (Technical Insight)
While most researchers purchase ligands, understanding the synthesis of DuPhos-type ligands is instructive because it demonstrates the modularity of modern ligand design. This synthesis relies on the "Cyclic Sulfate Route," which allows for the stereospecific construction of the phospholane ring.
Protocol: Synthesis of (S,S)-Me-DuPhos Precursor
This workflow creates the chiral phospholane backbone.
-
Chiral Diol Formation: Start with the asymmetric hydrogenation of 2,5-hexanedione using [Ru(BINAP)] to yield (2S,5S)-2,5-hexanediol (>99% ee).
-
Cyclic Sulfate Formation:
-
React the chiral diol with thionyl chloride (
) in or DCM to form the cyclic sulfite. -
Oxidize the sulfite using
(cat) and to the cyclic sulfate . -
Critical Step: The cyclic sulfate acts as a double electrophile with a rigid backbone.
-
-
Phosphination (The Nucleophilic Attack):
-
Deprotonate 1,2-bis(phosphino)benzene (primary phosphine) with
-BuLi (2.2 equiv) in THF at -78°C. -
Add the cyclic sulfate (2.2 equiv).
-
The phosphide attacks the sulfate, opening the ring. A second equivalent of base closes the phospholane ring.
-
Result: Inversion of configuration at the carbon centers yields the desired stereochemistry.
-
Part 4: Industrial Application & Screening Protocol
In drug development, the goal is not to make ligands but to find the one that works for a specific API intermediate. This requires High-Throughput Experimentation (HTE).
Standardized High-Throughput Ligand Evaluation Protocol
Objective: Identify the optimal Ligand/Metal combination for the asymmetric hydrogenation of a prochiral enamide.
1. Library Design (The "Toolbox")
Do not screen randomly. Select 12-24 ligands covering diverse distinct properties:
-
Quadrant 1 (Rigid/Axial): BINAP, SEGPHOS (different dihedral angles).
-
Quadrant 2 (Electron Rich/Alkyl): DuPhos, TangPhos (good for hindered substrates).
-
Quadrant 3 (Ferrocenyl): Josiphos, Walphos (flexible bite angle, secondary interactions).
-
Quadrant 4 (Monodentate/Misc): Phosphoramidites (MonoPhos) – cost-effective.
2. Experimental Setup (Glovebox/HTE)
-
Substrate: 0.1 mmol scale per vial.
-
Metal Precursor:
or . (Cationic Rh is standard for enamides). -
Solvent: Screen MeOH, TFE (Trifluoroethanol), and DCM. Note: TFE often enhances H-bonding interactions.
-
S/C Ratio: Start at 50:1 or 100:1 for screening.
3. The Workflow
Figure 3: Linear workflow for high-throughput ligand screening.
4. Data Analysis & Optimization
Once a "Hit" (>80% ee) is found, optimize:
-
Temperature: Lower T usually increases ee (enthalpic control) but decreases rate.
-
Pressure: High H2 pressure can change the rate-determining step (oxidative addition vs. migratory insertion).
-
Counter-ion: Switch from
to (BArF anions are non-coordinating and lipophilic, often boosting activity).
Comparative Ligand Performance Table
| Ligand Class | Key Example | Best For Substrate Type | Air Stability | Chirality Source |
| Bisphosphine (Axial) | BINAP | Ketones, Functionalized Olefins | Good | Atropisomerism |
| Bisphospholane | DuPhos | Enamides, Unfunctionalized Olefins | Poor (Oxidizes) | C-Stereogenic Ring |
| Ferrocenyl | Josiphos | Bulky Imines, Hydrogenation | Excellent | Planar + C-Chiral |
| Biaryl Monophosphine | XPhos | C-N / C-C Cross Coupling | Good | Atropisomerism |
References
-
Vineyard, B. D., Knowles, W. S., et al. (1977). Asymmetric hydrogenation.[1][3][4][5][6][7] Rhodium chiral bisphosphine catalyst.[1][2][4][6][7][8] Journal of the American Chemical Society. Link
-
Miyashita, A., Noyori, R., et al. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids. Journal of the American Chemical Society. Link
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[7][9] Journal of the American Chemical Society. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation.[1][3] Advanced Synthesis & Catalysis.[10] Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.english.unt.edu [sites.english.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chiral phosphine ligands|Ambeed [ambeed.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation and Characterization of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
This guide provides an in-depth technical analysis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine , a critical
Executive Summary & Compound Identity
Compound Name: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Common Aliases: (R)-AMPHOS (Note: often refers to the class), (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine
CAS Registry Number: 192057-60-6
Molecular Formula:
Core Utility
This molecule functions as a bidentate hemilabile ligand. The "hard" amine nitrogen and "soft" phosphine phosphorus allow for unique coordination modes with transition metals (Ru, Rh, Ir, Pd), essential for enantioselective hydrogenations and C-C bond formations.
Spectral Data Specifications
The following data sets represent the standard spectroscopic fingerprint for high-purity (>96%) material.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR (Phosphorus-31)
The most diagnostic tool for ligand purity.
| Shift (
NMR (Proton)
| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| 1.55 | Doublet (d) | 3H | ||
| 1.80 | Broad Singlet | 2H | Exchangeable; shift varies with conc. | |
| 4.85 | Multiplet (m) | 1H | Coupled to Me and P (long range). | |
| 6.90 – 7.60 | Multiplet (m) | 14H | Aromatic Protons | Overlap of |
NMR (Carbon-13)
Key Feature: Carbon-Phosphorus coupling (
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Neat)
| Wavenumber (
C. Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (+)
| m/z Value | Ion Identity | Interpretation |
|---|
| 306.1 |
Structural Elucidation Logic
To validate the structure, researchers must confirm three specific connectivity features. The following diagram illustrates the decision logic based on the spectral data above.
Figure 1: Spectral validation logic tree ensuring correct oxidation state and regiochemistry.
Experimental Protocol: Synthesis & Isolation
While this compound is commercially available, in-house preparation is often required to ensure enantiopurity or to derivatize the scaffold. The standard route involves the Directed Ortho-Lithiation (DoM) of a protected phenylethylamine.
Methodology: Directed Ortho-Lithiation Route
Objective: Synthesis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine from (R)-1-phenylethylamine.
Reagents:
-
Boc anhydride (
) (Protecting Group) -
-Butyllithium (
-BuLi, 2.5M in hexanes) -
Chlorodiphenylphosphine (
) -
Trifluoroacetic acid (TFA) or HCl/MeOH (Deprotection)
Step-by-Step Workflow:
-
N-Protection:
-
React (R)-1-phenylethylamine with
in DCM/TEA to form (R)-N-Boc-1-phenylethylamine . -
Validation: Disappearance of broad
peak in IR; appearance of Carbonyl stretch (~1690 ).
-
-
Directed Lithiation (The Critical Step):
-
Dissolve N-Boc intermediate in anhydrous
or THF under Argon. -
Cool to -78 °C .
-
Add
-BuLi (2.2 equiv) dropwise. Note: The Boc group directs lithiation to the ortho position via chelation. -
Allow to warm to 0 °C for 2–3 hours to ensure lithiation.
-
-
Phosphinylation:
-
Cool mixture back to -78 °C .
-
Add
(1.1 equiv) slowly. -
Warm to room temperature overnight.[5]
-
Result: Formation of the Boc-protected phosphine amine.
-
-
Deprotection & Isolation:
-
Treat the crude intermediate with TFA/DCM (1:1) or HCl/MeOH to remove the Boc group.
-
Neutralization: Carefully basify with
(aq) to pH 8–9. -
Extraction: Extract with DCM. Dry over
. -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (
, EtOAc/Hexane).
-
Figure 2: Synthetic pathway via Directed Ortho-Lithiation (DoM).
Handling & Stability (Safety)[6]
-
Oxidation Sensitivity: The phosphine moiety (
) is air-sensitive in solution. While the solid is relatively stable, it should be stored under inert gas (Argon/Nitrogen) at 2–8 °C. -
Racemization: The chiral center is benzylic and alpha to an amine. Avoid harsh basic conditions at high temperatures (
) to prevent racemization. -
Toxicity: Treat as an irritant. Standard PPE (gloves, goggles) is required.
References
-
Sigma-Aldrich. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine Product Sheet. CAS 192057-60-6.[6]
-
Guiry, P. J., & Saunders, C. P. (2004). The development of P,N ligands for asymmetric catalysis.[7] Advanced Synthesis & Catalysis, 346(5), 497-537. (Context on P,N ligand class spectral features).
-
Organometallics Data. Standard 31P NMR shifts for Ortho-substituted Triphenylphosphines. (General reference for -12 to -15 ppm range).[8]
-
ChemicalBook. (R)-(+)-1-Phenylethylamine Spectral Data. (Base structure reference).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-(+)-1-Phenylethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-1- 2-(Diphenylphosphino)phenyl ethylamine 96 192057-60-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]
Technical Guide: Safety, Handling, and Storage of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
[1]
Executive Summary
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) is a specialized P,N-bidentate chiral ligand used extensively in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenations and hydroformylations.[1] Its structural duality—combining a soft phosphorus donor with a hard nitrogen donor—enables unique coordination modes with metals such as Rhodium (Rh), Palladium (Pd), and Platinum (Pt).[1]
However, the utility of this ligand is contingent upon maintaining its chemical integrity. Like many electron-rich phosphines, it is susceptible to oxidation.[1] Furthermore, the primary amine functionality introduces basicity and nucleophilicity that necessitate specific handling protocols to prevent carbamate formation or unwanted salt formation. This guide defines the rigorous protocols required to maintain the "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) standard in its manipulation.
Physicochemical Profile
Understanding the physical state and stability profile is the first step in designing a safety protocol.
| Property | Specification | Technical Note |
| Appearance | White to off-white solid | Discoloration (yellowing) often indicates oxidation.[1] |
| Molecular Formula | C₂₀H₂₀NP | MW: 305.35 g/mol |
| Melting Point | 75–81 °C | Sharp melting point indicates high purity. |
| Optical Rotation | [α]²²D +59.0° | (c = 0.5% in CHCl₃).[1][2] Critical for enantiomeric excess (ee) verification. |
| Air Sensitivity | High | Phosphine moiety oxidizes to phosphine oxide (P=O) upon air exposure. |
| Moisture Sensitivity | Low to Moderate | Amine is hygroscopic; however, the P-C bonds are hydrolytically stable. |
| Solubility | Soluble in CHCl₃, DCM, Toluene | Solutions degrade faster than solids if not degassed. |
Hazard Identification & Mechanistic Risks
GHS Classification
Based on Safety Data Sheets (SDS) from major suppliers (Sigma-Aldrich, Strem), the compound is classified as Warning .[1]
-
H302: Harmful if swallowed.[3]
Mechanistic Safety Insights
-
Phosphine Toxicity: While not as acutely toxic as alkyl phosphines, aryl phosphines can affect the central nervous system and liver. The lipophilicity of the diphenylphosphino group facilitates cellular membrane transport.
-
Amine Basicity: The primary amine is a skin irritant and can cause corneal damage. It readily absorbs atmospheric CO₂ to form carbamates, appearing as a crust on the solid surface.
-
Oxidation Risk: The oxidation of the phosphorus atom is exothermic. While this specific ligand is not pyrophoric, bulk oxidation can generate significant heat.
Handling Protocols: The Inert Barrier
Core Directive: The primary cause of catalytic failure with this ligand is partial oxidation of the phosphorus center. All handling must occur under an inert atmosphere (Nitrogen or Argon).
The "Schlenk vs. Glovebox" Decision Matrix
| Operation | Recommended Environment | Protocol Detail |
| Weighing (< 50 mg) | Glovebox (Argon/N₂) | Electrostatic effects may be high; use anti-static gun.[1] |
| Weighing (> 50 mg) | Schlenk Line / Glovebox | Rapid transfer to Schlenk flask is acceptable if <30 seconds air exposure. |
| Solution Prep | Schlenk Line | Use only degassed, anhydrous solvents. |
| Reaction Setup | Schlenk / Glovebox | Purge reaction vessels 3x (Vacuum/Refill) before addition. |
Solvent Degassing Protocol
Do not use "bottled anhydrous" solvents without further treatment. Dissolved oxygen is the enemy.
-
Sparging: Bubble dry Argon through the solvent for 15-30 minutes (for volumes < 100 mL).
-
Freeze-Pump-Thaw: Required for highly sensitive catalytic runs (3 cycles minimum).[1]
Visualizing the Handling Workflow
Figure 1: Decision matrix for inert handling to prevent ligand degradation.
Storage Strategy
Proper storage extends the shelf-life from weeks to years.
Environmental Conditions
-
Temperature: Store at 2–8 °C (Refrigerated). While Strem lists "Store Cold: No" for shipping, long-term preservation of enantiopurity and phosphorus integrity is best at reduced temperatures to slow oxidation kinetics.[1]
-
Atmosphere: Strictly under Argon or Nitrogen .
-
Container:
Degradation Indicators
If the white solid turns yellow or becomes sticky , it has likely undergone:
-
P-Oxidation: Formation of phosphine oxide (irreversible).[1]
-
Carbamate Formation: Reaction of the amine with atmospheric CO₂ (reversible with base wash, but indicates poor storage).
Figure 2: Primary degradation pathways upon exposure to air.[1]
Emergency & Disposal Procedures
Spill Management
-
Evacuate: Ensure good ventilation.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. A dust mask (N95) is recommended to prevent inhalation.
-
Containment: Do not dry sweep. Wet the solid with an inert solvent (like hexanes) to prevent dust generation, then wipe up with paper towels.[1]
-
Deactivation: Treat the area with a dilute bleach solution (oxidizes any remaining phosphine to the less toxic oxide) followed by water.
Fire Fighting
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]
-
Hazard: Combustion produces toxic Phosphorus Oxides (PxOy) and Nitrogen Oxides (NOx) .[1] Firefighters must wear SCBA.
Waste Disposal
-
Stream: Segregate as Organic Hazardous Waste .
-
Tagging: Clearly label as "Contains Phosphines" and "Amines".[7]
-
Aquatic Toxicity: Do not release into drains. Phosphines are generally classified as hazardous to the aquatic environment (Category 4 or higher).
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine. Link
-
Strem Chemicals. (2024). Product Catalog: (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine (Enantiomer data utilized for R-isomer equivalence). Link[1]
-
PubChem. (2024). Compound Summary: 2-(Diphenylphosphino)ethylamine derivatives. National Library of Medicine. Link
-
Chemical Society Reviews. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives. Link
Sources
- 1. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]
- 2. (R)-1- 2-(Diphenylphosphino)phenyl ethylamine 96 192057-60-6 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
palladium-catalyzed allylic alkylation using (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Application Note: Enantioselective Palladium-Catalyzed Allylic Alkylation using (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Executive Summary
This application note details the protocol for utilizing (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (referred to herein as (R)-P,N-Amine ) in Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA). Unlike
Scientific Foundation: The Electronic Desymmetrization Principle
Ligand Design & Function
The (R)-P,N-Amine ligand belongs to the class of chiral aminophosphines. Its efficacy stems from the hemilability of the nitrogen donor and the strong electronic differentiation between the P and N atoms.
-
The P-Donor (Soft): Exerts a strong trans-effect, weakening the Pd-C bond trans to itself in the
-allyl complex. -
The N-Donor (Hard): Exerts a weaker trans-effect but provides a chiral anchor via the stereocenter at the benzylic position.
-
Mechanism of Induction: In the intermediate
-allyl complex, the nucleophile (soft) preferentially attacks the allylic terminus trans to the phosphorus atom due to the greater electrophilicity induced by the P-ligand's strong -acceptor capability. This overrides the "matched/mismatched" steric control often seen in symmetric ligands.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical P,N-coordination that dictates the stereochemical outcome.
Figure 1: Catalytic cycle of Pd-AAA showing the critical electronic differentiation phase at the π-Allyl complex stage.
Experimental Protocol
Materials & Reagents
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (>98% ee).
-
Metal Source:
(Allylpalladium chloride dimer) or . -
Substrate: rac-1,3-Diphenyl-2-propenyl acetate.
-
Nucleophile: Dimethyl malonate.[1]
-
Base:
-Bis(trimethylsilyl)acetamide (BSA) + catalytic KOAc (or NaH for pre-generation). -
Solvent: Degassed Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
Step 1: Catalyst Pre-formation (In-situ)
-
In a glovebox or under Argon flow, weigh
(1.8 mg, 0.005 mmol, 2.5 mol% Pd) and (R)-P,N-Amine (3.5 mg, 0.011 mmol, 5.5 mol%) into a flame-dried Schlenk tube. -
Add anhydrous DCM (1.0 mL).
-
Stir at room temperature for 20 minutes. The solution should turn from pale yellow to a distinct orange/yellow, indicating coordination.
Step 2: Substrate Addition
-
Dissolve rac-1,3-diphenyl-2-propenyl acetate (50.4 mg, 0.20 mmol) in DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst mixture via syringe.
-
Stir for 10 minutes to allow oxidative addition and formation of the
-allyl complex.
Step 3: Nucleophile Introduction
-
Add dimethyl malonate (80 mg, 0.60 mmol, 3.0 equiv).
-
Immediately add BSA (122 mg, 0.60 mmol, 3.0 equiv) followed by a catalytic amount of KOAc (2 mg solid). Note: BSA/KOAc generates the silyl ketene acetal in situ, acting as a "soft" nucleophile source.
-
Seal the tube and stir at 20 °C (or optimized temperature) for 12–24 hours.
Step 4: Quench & Analysis
-
Dilute the reaction mixture with diethyl ether (5 mL).
-
Add saturated
(aq) to quench the remaining BSA. -
Extract with ether (3 x 5 mL), dry over
, and concentrate in vacuo. -
Purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Analyze ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H, Hexane/IPA 90:10).
Workflow Diagram
Figure 2: Operational workflow for the asymmetric alkylation protocol.
Optimization & Troubleshooting
The performance of P,N-ligands is sensitive to solvent polarity and base strength. The following data summarizes typical optimization trends for this specific ligand class.
Representative Optimization Data
| Entry | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Notes |
| 1 | THF | NaH | 0 | 85 | 72 | Fast reaction, lower stereo-control. |
| 2 | DCM | NaH | 0 | 88 | 81 | Chlorinated solvents often favor P,N-coordination. |
| 3 | DCM | BSA/KOAc | 20 | 92 | 89 | BSA provides slow release of nucleophile. |
| 4 | DCM | BSA/KOAc | 0 | 90 | 94 | Optimal balance of rate and selectivity. |
| 5 | Toluene | BSA/KOAc | 0 | 75 | 88 | Lower solubility of active species. |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Oxidation of the Phosphine ligand.
-
Solution: Ensure strict anaerobic conditions. Use fresh solvent degassed via freeze-pump-thaw.
-
Cause: Inactive Base.[2]
-
Solution: BSA degrades with moisture. Use a fresh bottle or switch to NaH (though ee may drop slightly).
-
-
Low Enantioselectivity:
-
Cause: "Memory Effect."[1]
-
Solution: If the starting material is racemic, the rate of
-allyl isomerization (syn/anti interconversion) must be faster than nucleophilic attack. Lower the concentration of the nucleophile or add it slowly (syringe pump) to allow the Pd-allyl complex to equilibrate to the thermodynamic minimum before attack. -
Cause: Ligand dissociation.[3]
-
Solution: Increase Ligand:Pd ratio to 2.5:1.
-
References
-
Tsuji-Trost Reaction Overview: Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996 , 96(1), 395–422. [Link]
-
P,N-Ligand Mechanism (Electronic Differentiation): Helmchen, G.; Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000 , 33(6), 336–345. [Link] (Note: This reference establishes the foundational mechanism for P,N ligands in allylic alkylation, directly applicable to the P,N-amine scaffold).
-
Specific Ligand Class (Aminophosphines): Guiry, P. J.; Saunders, C. P. "The Development of P,N Ligands for Asymmetric Catalysis." Advanced Synthesis & Catalysis, 2004 , 346, 497–537. [Link]
-
Protocol Grounding (Pd-AAA Standards): Trost, B. M.; Crawley, M. L. "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 2003 , 103(8), 2921–2944. [Link]
Sources
Application Note: Optimization of Catalyst Loading for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine Complexes
Executive Summary
This guide details the protocol for determining the optimal Substrate-to-Catalyst (S/C) ratio for complexes derived from (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6).
This ligand, a chiral P,N-donor, is a cornerstone in asymmetric catalysis. Its primary amine functionality (-NH
Mechanistic Foundation
To optimize loading, one must understand the cycle. This ligand forms active complexes with Ru(II), Rh(III), Ir(III), and increasingly Fe(II). The critical feature is the NH effect : the amine proton actively participates in the transition state, lowering the activation energy for hydrogen transfer.
The Bifunctional Cycle
The catalyst does not merely bind the substrate; it acts as a proton shuttle.
-
Implication for Loading: Because the mechanism is outer-sphere (substrate does not bind directly to the metal center), steric inhibition is lower than in inner-sphere mechanisms. This often allows for higher S/C ratios (lower loading) if the catalyst remains stable.
Figure 1: Simplified bifunctional mechanism. The "Amido Complex" is the sensitive intermediate; if hydrogen sources are depleted or loading is too low (instability), it may irreversibly deactivate.
Pre-Experimental Validation
Before screening loading, validate the catalyst formation. This ligand is often generated in situ.
Standard Complexation Protocol
Reagents:
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv relative to metal).
-
Metal Precursor:
(Common) or . -
Solvent: Degassed Isopropanol (IPA) or Dichloromethane (DCM).
Step-by-Step:
-
Inert Atmosphere: Perform all steps under Nitrogen or Argon.
-
Mixing: Dissolve metal precursor and ligand in solvent (0.01 M concentration).
-
Activation: Stir at 25–40°C for 1 hour. The solution should turn from deep red/orange to yellow/orange (indicative of Ru-Cl cleavage and P,N coordination).
-
Self-Check: Take a
P NMR. Free ligand appears ~ -20 ppm (check specific solvent shift). Bound ligand typically shifts downfield (+20 to +50 ppm). If free ligand signal persists >5%, extend stirring time.
Protocol: Determination of Optimal Loading (S/C)
Do not simply run reactions at 1%, 0.1%, and 0.01% and check yield at 24 hours. This leads to "false negatives" where a catalyst dies early but is highly active. Use the Variable Loading Kinetic Screen .
Experimental Design Table
Select a model substrate (e.g., Acetophenone) and run the following parallel reactions.
| Entry | S/C Ratio | Catalyst Loading (mol%) | Substrate Conc.[1] [M] | Purpose |
| A | 100:1 | 1.0% | 0.5 M | Baseline: Establishes max conversion rate. |
| B | 500:1 | 0.2% | 0.5 M | Target: Economic viability zone. |
| C | 2000:1 | 0.05% | 0.5 M | Stress Test: Identifies catalyst death. |
| D | N/A | 0% (Metal only) | 0.5 M | Control: Quantifies background reaction. |
Execution Workflow
-
Prepare Stock Solution: Prepare a master mix of Substrate + Internal Standard (e.g., Dodecane) in IPA.
-
Base Addition: Add KOtBu (typically 1–5 mol% relative to substrate, not catalyst) to the stock solution.
-
Note: The base is required to generate the active alkoxide/hydride species.
-
-
Initiation: Add the calculated volume of Catalyst Stock Solution (from Section 3.1) to reactors A, B, and C.
-
Sampling: Aliquot 50 µL at t = 5, 15, 30, 60, 120, and 240 minutes. Quench immediately in wet ethyl acetate or dilute HCl.
-
Analysis: Analyze via GC-FID or Chiral HPLC.
Data Analysis & RPKA Interpretation
This is the critical step for high-level optimization. You must normalize the reaction rate against the catalyst concentration.
The "Standardized Rate" Plot
Plot Conversion (%) vs. Time x [Catalyst] .
-
Theory: If the catalyst is stable and the order in catalyst is 1 (standard), all curves (A, B, C) should overlay perfectly.
-
Deviation Analysis:
| Observation | Diagnosis | Action |
| Curves Overlay | Catalyst is robust. Order = 1. | Decrease loading further. You have not hit the limit. |
| Low Loading Curve Deviates Down | Catalyst Deactivation. | The catalyst is dying at low concentrations. Do not go lower. |
| Low Loading Curve Deviates Up | Catalyst Aggregation (Inhibition). | High concentrations form inactive dimers. Lower loading is actually better. |
Visualizing the Decision Logic
Figure 2: Decision tree for interpreting kinetic profiles to select optimal loading.
Troubleshooting & Critical Controls
The "Same Excess" Experiment
If you suspect product inhibition (the alcohol product slowing down the reaction), perform a "Same Excess" experiment:
-
Run 1: Standard conditions (0.5M Substrate).
-
Run 2: Start with 0.25M Substrate + 0.25M Product (simulate 50% conversion start).
-
Comparison: Shift the time axis of Run 1 to where it reached 50% conversion. If Run 2 is slower than the shifted Run 1, the product is inhibiting the catalyst.
-
Solution: If product inhibition exists, optimal loading must be higher to drive the reaction to completion.
-
Poisoning Check
Sulfur or oxidizing impurities in the substrate are fatal to P,N-Ru complexes.
-
Symptom: An induction period (slow start) followed by activity, or total death at low loadings (S/C > 1000).
-
Protocol: Pre-treat substrate with activated carbon or pass through a plug of basic alumina before the screen.
References
-
Original Synthesis & Application: Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society. [Link]
-
Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005).[2] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis.[2][3] Angewandte Chemie International Edition. [Link]
-
P,N-Ligand Mechanism (Outer Sphere): Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. [Link]
-
Iron-Catalyzed Alternatives (Green Chemistry Context): Morris, R. H. (2014). Asymmetric Hydrogenation, Transfer Hydrogenation, and Hydrosilylation of Ketones Catalyzed by Iron Complexes. Accounts of Chemical Research. [Link]
Sources
Application Note: Stereoselective C-C Bond Formation via (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine
This Application Note is designed for researchers in asymmetric catalysis and drug development. It details the use of (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine (CAS: 192057-60-6), a versatile P,N-ligand, for stereoselective C-C bond formation.
Executive Summary
(R)-1-[2-(Diphenylphosphino)phenyl]ethanamine is a bifunctional P,N-ligand featuring a soft phosphorus donor and a hard, primary amine donor. Unlike fully alkylated aminophosphines (e.g., AMPHOS), the primary amine moiety (
This guide focuses on its flagship application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) . We provide a validated protocol for generating quaternary stereocenters with high enantiomeric excess (ee), utilizing the electronic asymmetry of the P,N-chelate to control regioselectivity and stereochemistry.
Ligand Design & Mechanistic Rationale
The P,N-Effect
The power of this ligand lies in the electronic disparity between the Phosphorus (P) and Nitrogen (N) atoms.
-
Phosphorus (Soft Donor): Strong
-donor and -acceptor. Exerts a strong trans-effect, labilizing the bond trans to itself. -
Nitrogen (Hard Donor):
-donor only. Anchors the metal center while creating a distinct steric environment.
In Pd-catalyzed allylic substitution, this electronic asymmetry forces the nucleophile to attack a specific terminus of the
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical nucleophilic addition step controlled by the P,N-ligand.
Figure 1: Catalytic cycle for Pd-AAA showing the critical role of the P,N-ligand in the stereodetermining nucleophilic attack.[1]
Experimental Protocol: Asymmetric Allylic Alkylation
Objective: Enantioselective alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. Target: >90% Yield, >90% ee.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| [Pd(allyl)Cl]₂ | 0.025 (2.5 mol%) | Pre-catalyst | Stored under Argon. |
| (R)-P,N-Ligand | 0.055 (5.5 mol%) | Chiral Ligand | CAS: 192057-60-6. |
| 1,3-Diphenylallyl acetate | 1.0 | Substrate | Racemic substrate.[2] |
| Dimethyl malonate | 3.0 | Nucleophile | Distilled prior to use. |
| BSA | 3.0 | Base/Silylating | N,O-Bis(trimethylsilyl)acetamide.[1] |
| KOAc | 0.1 (10 mol%) | Additive | Catalytic base activator. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
Step 1: Catalyst Complexation (In Situ)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-1-[2-(Diphenylphosphino)phenyl]ethanamine (5.5 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DCM (concentration 0.1 M relative to substrate).
-
Stir at room temperature (RT) for 20 minutes . The solution should turn from yellow to pale orange, indicating the formation of the chiral Pd-ligand complex.
Step 2: Substrate Addition
-
Add the racemic 1,3-diphenylallyl acetate (1.0 equiv) dissolved in a minimal amount of DCM to the catalyst solution via syringe.
-
Stir for 10 minutes to allow oxidative addition (formation of the
-allyl complex).
Step 3: Nucleophile Activation & Reaction
-
In a separate vial, mix Dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and a catalytic amount of KOAc (10 mol%). Note: BSA generates the silyl enolate in situ, which is a softer, more selective nucleophile.
-
Add this nucleophile mixture dropwise to the main reaction vessel containing the Pd-allyl complex.
-
Stir the reaction mixture at RT or 0°C (lower temperature often enhances ee). Monitor by TLC (Hexane:EtOAc 8:2).
Step 4: Work-up & Analysis
-
Upon full conversion (typically 2–12 hours), dilute with diethyl ether and quench with saturated
(aq). -
Extract with diethyl ether (3x), dry organic layers over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Analysis: Determine ee using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, IPA/Hexane mobile phase).
Troubleshooting & Optimization (The "Art" of the Protocol)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or Oxygen exposure. | Ensure strict anaerobic conditions. The primary amine is sensitive to oxidation over time; use fresh ligand. |
| Low Enantioselectivity | Non-selective background reaction. | Lower the temperature to -20°C. Ensure the ratio of Ligand:Pd is > 2:1 to prevent unligated Pd species. |
| Racemization | Product racemization via Pd-catalysis.[1] | Stop the reaction immediately upon completion. Prolonged exposure to Pd(0) can isomerize the product. |
| Precipitation | Solubility issues with salt byproducts. | Switch solvent to THF or Toluene if DCM causes precipitation of KOAc/BSA byproducts. |
Safety & Handling
-
Phosphine Toxicity: Treat all phosphine-containing ligands as potentially toxic. Handle in a fume hood.
-
Air Sensitivity: While the P,N-ligand is relatively air-stable as a solid, its solutions (and the Pd(0) active species) are air-sensitive. Always use Schlenk techniques or a glovebox.
-
BSA Hazards: BSA is moisture sensitive and corrosive.
References
-
Ligand Characterization & Properties
-
General Protocol for P,N-Ligand AAA
-
Related Aminophosphine Applications
-
RSC Publishing. "Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis." Dalton Transactions. Link
-
-
Mechanistic Insight (P,N-Hemilability)
-
Helmchen, G., & Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research. (Analogous mechanistic principles). Link
-
Sources
- 1. (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Resolution of the atropochiral biminap ligand and applications in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine Products
Introduction
This guide addresses the specific challenges associated with (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (and its derivatives). As a hybrid P,N-ligand, this molecule presents a dual challenge: the amine functionality is prone to protonation and chelation, while the diphenylphosphine moiety is highly susceptible to oxidation (forming phosphine oxides) and air sensitivity.
This technical document is structured to troubleshoot specific failure modes during synthesis, complexation, and final product isolation.
Module 1: The "Ghost" Impurity (Phosphine Oxidation)
Symptom: You observe a persistent impurity in 31P NMR (shifted ~20-40 ppm downfield from the product) or a lower Rf spot on TLC that increases during purification.
Diagnosis: The phosphine moiety has oxidized to the phosphine oxide (P=O). This often occurs during silica gel chromatography due to the acidic nature of silica or exposure to air.
Solution A: The Borane Protection Strategy (Gold Standard)
For high-enantiopurity applications, protecting the phosphorus with borane (BH3) renders the molecule air-stable and allows for rigorous purification (recrystallization or chromatography) without oxidation.
Protocol: Protection & Deprotection Cycle
-
Protection:
-
Dissolve the crude amine-phosphine in dry THF under Argon.
-
Add BH3·THF or BH3·SMe2 (1.0–1.2 equiv) at 0°C.
-
Stir for 1–2 hours. The P-BH3 adduct is now air-stable.
-
Purify: Perform standard silica chromatography or recrystallization. The adduct is generally less polar than the free amine but more polar than the free phosphine.
-
-
Deprotection:
-
Dissolve the purified adduct in Ethanol or Toluene.
-
Add DABCO (1.5 equiv) or Diethylamine (excess).
-
Heat to 40–60°C for 2–4 hours.
-
Remove solvent and volatile borane-amine byproducts under high vacuum.
-
Solution B: Deactivated Chromatography
If borane protection is not feasible, you must modify the stationary phase to prevent on-column oxidation.
-
Stationary Phase: Use Neutral Alumina instead of Silica Gel (Silica is naturally acidic).
-
If using Silica: Pre-treat the column with 1-3% Triethylamine (TEA) in the eluent. This neutralizes acidic sites that catalyze oxidation.
-
Solvents: All solvents must be degassed (sparged with N2/Ar for 20 mins) prior to use.
Module 2: Isolating the Ligand (Synthesis Workup)
Symptom: Difficulty separating the product from non-amine starting materials (e.g., diphenylphosphine derivatives) or inability to induce crystallization.
Diagnosis: The amphiphilic nature of the P,N-ligand requires exploiting the basicity of the amine for separation.
Workflow: Acid-Base Extraction Logic
Note: This method works only if the phosphine moiety is relatively stable to dilute acid for short periods. Work quickly and keep cold.
Figure 1: Acid-Base extraction workflow to isolate the amine-phosphine ligand from non-basic contaminants.
Module 3: Metal Complex Isolation (Pre-Catalysts)
Symptom: After complexing the ligand with a metal (e.g., [Ir(COD)Cl]2 or Pd(OAc)2), the product remains an oil or fails to precipitate.
Diagnosis: Residual solvents or excess ligand are preventing lattice formation. P,N-metal complexes are often highly soluble in DCM/THF but insoluble in alkanes.
Troubleshooting Protocol: Trituration & Solvent Switching
| Parameter | Recommendation | Reason |
| Primary Solvent | DCM or Chloroform (Minimal volume) | Dissolves the complex fully. |
| Anti-Solvent | n-Pentane or Diethyl Ether | Induces precipitation. |
| Technique | Layering | Slowly layer Pentane over the DCM solution. Let stand at -20°C. Do not stir. |
| Emergency Fix | Trituration | Evaporate to oil -> Add Pentane -> Sonicate vigorously -> Cool to -78°C -> Filter cold. |
Critical Note: If the complex is cationic (e.g., with a BArF counterion), avoid ether as an anti-solvent if the complex is ether-soluble. Use Hexane/Heptane instead.[1]
Module 4: Removing Ligand/Metal from Final Drug Substance
Symptom: High ppm of Phosphorus or Metal in the final coupled product (e.g., after asymmetric hydrogenation).
Diagnosis: The lipophilic nature of the diphenylphosphine group causes the catalyst to co-elute with organic products.
Solution: Scavenging & Polarity Switching
-
Silica-Based Scavengers:
-
Use Thiol-modified silica (e.g., SiliaMetS® Thiol) to bind the soft metal (Pd, Rh, Ir).
-
Use Sulfonic acid-modified silica (SCX) to bind the amine functionality of the ligand (if the product is not basic).
-
-
Oxidative Workup (If Product is Stable):
-
Intentionally oxidize the reaction mixture with dilute H2O2 or air after the reaction is complete.
-
The P,N-ligand converts to the Phosphine Oxide (highly polar).
-
Filtration: Pass through a short plug of silica. The non-polar product elutes; the polar P=O ligand sticks to the silica.
-
Frequently Asked Questions (FAQ)
Q1: Can I store the free ligand in air? A: No. While the amine stabilizes the metal center, the free phosphine is air-sensitive. Store under Nitrogen/Argon at -20°C. If borane-protected, it can be stored in air at room temperature.
Q2: My 31P NMR shows two peaks for the free ligand. Is it impure? A: Not necessarily. Check if you have rotamers (common in hindered P,N ligands) or if the peaks correspond to the P-oxide (usually ~30 ppm downfield). If the peaks are roughly equal and solvent-dependent, they may be rotamers.
Q3: Which deuterated solvent should I use for NMR? A: C6D6 (Benzene-d6) is superior to CDCl3. Chloroform is often slightly acidic (forming HCl over time), which can protonate the amine or oxidize the phosphine. Benzene is inert and provides better peak separation.
References
-
Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes.[2][3][4] Synthesis of new optically active phosphines. Journal of the American Chemical Society.[2][5] Link
-
Fernández, E., et al. (2000). P-Stereogenic Amino-Phosphines as Chiral Ligands. Accounts of Chemical Research. Link
-
Sigma-Aldrich. (2024). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).Link
-
Baird, M. C., et al. (2014).[6] Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands. Organometallics.[7][8] Link
-
Strem Chemicals. (2024). Phosphorus Ligands and Compounds: Handling and Storage.Link
Sources
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. P-Stereogenic Amino-Phosphines as Chiral Ligands: From Privileged Intermediates to Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. bcc.bas.bg [bcc.bas.bg]
temperature and pressure optimization for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine synthesis
Technical Support Center: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine Synthesis
Executive Summary & Core Directive
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) is a critical chiral P,N-ligand precursor used in asymmetric catalysis. While resolution of the racemate is a standard industrial route, the asymmetric hydrogenation of the corresponding ketimine or ketone precursor offers a more direct, atom-economical path.
This guide addresses the optimization of Temperature (T) and Pressure (P) for the asymmetric hydrogenation step. This reaction is highly sensitive; the ortho-diphenylphosphino group can act as a catalyst poison or competing ligand, making T/P control vital for maintaining catalyst turnover and enantioselectivity.
Technical Troubleshooting & FAQs
Q1: How do Temperature and Pressure specifically influence the enantioselectivity (ee) of this reaction?
A: In the asymmetric hydrogenation of the ketimine/ketone precursor (e.g., 1-[2-(diphenylphosphino)phenyl]ethanone derivatives):
-
Pressure (H₂): Higher pressures (30–50 bar) generally increase the turnover frequency (TOF). However, excessively high pressure (>80 bar) can sometimes decrease ee by accelerating the non-selective background reaction or forcing a less selective catalytic pathway.
-
Temperature: There is an inverse relationship between T and ee. Lower temperatures (25–40°C) favor higher enantioselectivity by maximizing the difference in free energy (
) between the diastereomeric transition states. However, because the bulky ortho-PPh group sterically hinders the reaction site, a minimum threshold temperature (often >40°C) is required to achieve practical conversion rates.
Q2: I am observing low conversion (<50%) despite high H₂ pressure. What is the cause?
A: The free phosphine moiety (–PPh
-
Immediate Fix: Increase Temperature to 60–70°C to facilitate ligand dissociation, but monitor ee closely.
-
Strategic Fix: Protect the phosphine as a phosphine oxide or borane adduct prior to hydrogenation. The oxide/borane is non-coordinating, allowing the catalyst to function at lower T/P (e.g., 25°C, 20 bar) with higher ee. The protecting group can be removed post-hydrogenation (e.g., reduction of oxide with HSiCl
).
Q3: What is the optimal T/P window for Ru-BINAP/Diamine catalyzed hydrogenation of the oxime/ketone?
A: Based on analogous ortho-substituted aryl ketone hydrogenations:
-
Optimal Pressure: 30 – 50 bar (435 – 725 psi).
-
Optimal Temperature: 50°C – 80°C (if phosphine is free); 25°C – 40°C (if phosphine is protected).
-
Note: If using an oxime precursor, higher temperatures (80–90°C) are often strictly required to overcome the activation barrier, as seen in the synthesis of similar bromo-phenylethylamines [1].
Experimental Protocol: Asymmetric Hydrogenation
Objective: Synthesis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine via Hydrogenation of the corresponding Oxime/Ketimine.
Reagents:
-
Substrate: 1-[2-(diphenylphosphino)phenyl]ethanone oxime (1.0 equiv).
-
Catalyst: [RuCl(p-cymene)((S)-tol-BINAP)]Cl (or similar Ru-diamine complex) (0.5 – 1.0 mol%).
-
Solvent: Methanol (degassed).
-
Additive: None (or acidic additive if using imine).
Workflow:
-
Preparation: In a glovebox, charge the hydrogenation vessel (autoclave) with the substrate and catalyst. Dissolve in degassed Methanol.
-
Pressurization: Seal the vessel. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 30 bar (435 psi) .
-
Reaction: Heat the vessel to 60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 12–24 hours.
-
Workup: Cool to 20°C. Vent H₂ carefully. Concentrate the solvent.
-
Purification: If the phosphine was protected, perform deprotection. If free, purify via recrystallization (e.g., as HCl salt) to upgrade ee.
Optimization Data Matrix
The following table summarizes the impact of T/P variations on the hydrogenation of ortho-substituted acetophenone derivatives (generalized data based on Ru-BINAP systems [1,2]).
| Experiment | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) | Notes |
| Entry 1 | 10 | 25 | < 10 | N/A | Kinetic inhibition due to sterics. |
| Entry 2 | 30 | 25 | 25 | 98 | High selectivity, poor rate. |
| Entry 3 | 30 | 60 | > 95 | 94 | Optimal balance. |
| Entry 4 | 80 | 60 | > 99 | 88 | Pressure-induced selectivity loss. |
| Entry 5 | 30 | 90 | > 99 | 75 | Thermal erosion of selectivity. |
Visualizations
Figure 1: Reaction Pathway & Logic
This diagram illustrates the synthesis pathway and the critical decision points regarding phosphine protection.
Caption: Synthesis logic flow. Route B (Protection) is recommended if catalyst deactivation is observed.
Figure 2: Temperature/Pressure Optimization Loop
A decision tree for optimizing conditions based on experimental feedback.
Caption: Iterative optimization cycle for tuning T and P parameters.
References
-
Ou, W., et al. (2013). "Asymmetric Synthesis of Chiral Amines via Ru-Catalyzed Hydrogenation of Oximes." Journal of Organic Chemistry, 78(11), 5314–5327.
-
Noyori, R., & Ohkuma, T. (2001). "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition, 40(1), 40–73.
-
Verzijl, G. K. M., et al. (2018). "Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities." Organometallics, 37(21), 3891–3906.
-
Sigma-Aldrich. (2025). "(R)-1-[2-(Diphenylphosphino)phenyl]ethylamine Product Specification."
Validation & Comparative
Comparative Guide: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine vs. BINAP in Asymmetric Hydrogenation
[1]
Executive Summary
In the landscape of asymmetric catalysis, the choice between the
-
BINAP is the "Rigid Scaffold."[1] It excels in inner-sphere mechanisms where steric bulk forces the substrate into a specific quadrant.[1] It is the gold standard for functionalized ketones (e.g.,
-keto esters) and enamides.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
(R)-P,N-Amine is the "Bifunctional Specialist."[1] It integrates the phosphine and amine functionalities into a single backbone, enabling outer-sphere mechanisms via the "NH-effect."[1] It outperforms BINAP in the hydrogenation of imines and simple, unfunctionalized ketones, particularly when paired with Iridium.[1]
Part 1: Structural & Mechanistic Divergence[1]
The fundamental difference lies in how these ligands transmit chiral information to the substrate.[1]
BINAP: The Steric Lock ( Symmetry)
BINAP possesses axial chirality (atropisomerism).[1] When coordinated to Ruthenium (Ru), it creates a rigid chiral pocket.[1]
-
Mechanism: Typically Inner-Sphere .[1] The substrate must coordinate directly to the metal center (displacing a solvent molecule or halide).
-
Chiral Induction: The phenyl rings on the phosphorus atoms protrude into specific "quadrants" of space, physically blocking the approach of the substrate from the unfavorable face.
-
Best For: Substrates with a secondary coordinating group (e.g., carbonyl, ester) that can "anchor" the molecule to the metal, such as
-keto esters.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
(R)-P,N-Amine: The Bifunctional Director ( Symmetry)
This ligand features a "soft" phosphorus donor and a "hard" nitrogen donor (primary amine).[1]
-
Mechanism: Outer-Sphere / Metal-Ligand Bifunctional Catalysis (MLBC) .[1] The substrate does not need to bind directly to the metal.[1][2][3] Instead, the amine proton (
) forms a hydrogen bond with the substrate's heteroatom (O or N), while the metal delivers the hydride.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Chiral Induction: Electronic differentiation (Trans-effect of P vs. N) combined with the specific orientation of the hydrogen-bonding network.[1]
-
Best For: Simple ketones and imines where no secondary anchoring group exists.[1]
Mechanistic Visualization
The following diagram contrasts the steric "Quadrant" model of BINAP with the "Hydrogen Bonding" transition state of the P,N-Amine.
Caption: Comparison of the steric-driven inner-sphere pathway (BINAP) vs. the H-bond directed outer-sphere pathway (P,N-Amine).
Part 2: Performance Metrics & Decision Matrix
The following data aggregates typical performance ranges from comparative literature for three distinct substrate classes.
Comparative Performance Table
| Feature | Ru-BINAP (Classic) | Ir-(R)-P,N-Amine (Bifunctional) |
| Primary Mechanism | Inner-Sphere (Coordination) | Outer-Sphere (Bifunctional) |
| Key Substrate: | Excellent (>98% ee, S/C 10,000) | Moderate (Often slower) |
| Key Substrate: Simple Ketones | Poor (Requires Diamine additive*) | Good (Self-contained system) |
| Key Substrate: Imines | Poor (Low activity/ee) | Excellent (>95% ee, High TOF) |
| Pressure Requirement | High (10–100 bar) | Low to Moderate (1–20 bar) |
| Air Sensitivity | Moderate (Ru(II) is robust) | High (Ir-Hydride species are sensitive) |
*Note: BINAP is often paired with a diamine (e.g., DAIPEN) to form the "Noyori Catalyst" for simple ketones.[1] The P,N-Amine ligand has this functionality built-in.
Decision Matrix: When to Use Which?
-
Choose BINAP if:
-
Choose (R)-P,N-Amine if:
-
Your substrate is an Imine (C=N bond).[1] This is the "killer app" for P,N-Iridium complexes.
-
Your substrate is a simple aryl ketone (Acetophenone derivatives) and you want to avoid multi-component catalyst systems (Ligand + Metal + Diamine).[1]
-
You are performing Transfer Hydrogenation (using iPrOH instead of
gas).
-
Part 3: Experimental Protocols
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Imines using (R)-P,N-Amine
This protocol highlights the effectiveness of the P,N-ligand for difficult C=N reductions.[1]
Reagents:
-
Precursor:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine[1]
-
Substrate: N-phenyl-(1-phenylethylidene)amine (Prochiral Imine)[1]
-
Solvent: Anhydrous Toluene (Degassed)[1]
Step-by-Step Workflow:
-
Catalyst Formation (In Glovebox):
-
In a vial, mix
(0.01 mmol) and the (R)-P,N-Amine ligand (0.022 mmol) in 2 mL of degassed toluene. -
Stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating coordination.[1]
-
-
Substrate Addition:
-
Add the imine substrate (1.0 mmol) directly to the catalyst solution.[1]
-
Critical Step: Add a catalytic amount of additive if required (often
or dilute acid can accelerate Ir-catalysis, though P,N-amines often work neat).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure steel autoclave.[1]
-
Purge 3 times with
(10 bar). -
Pressurize to 20 bar
. -
Stir at room temperature for 12–24 hours.
-
-
Workup:
Protocol B: Ru-BINAP Hydrogenation of -Keto Esters
The standard protocol for "anchored" substrates.[1]
Reagents:
-
Catalyst:
(Pre-formed complex preferred)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Substrate: Methyl Acetoacetate[1]
-
Solvent: Methanol (Degassed)[1]
Step-by-Step Workflow:
-
Preparation:
-
Reaction:
-
Purge autoclave with
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Pressurize to 50 bar (Higher pressure is standard for BINAP).
-
Heat to 50°C. (Thermal energy helps overcome the steric barrier of the inner-sphere mechanism).[1]
-
-
Analysis:
Part 4: Logical Pathway for Ligand Selection[2]
Use this workflow to determine the optimal ligand for your specific molecule.
Caption: Decision tree for selecting between BINAP and P,N-Amine based on substrate functionality.
References
-
Noyori, R., & Ohkuma, T. (2001).[1][5] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Xie, J.-H., & Zhou, Q.-L. (2015).[1] P-Chiral Phosphorus Ligands in Asymmetric Catalysis. Accounts of Chemical Research. (Discusses the evolution of P,N ligands).
-
Kainz, S., et al. (1999).[1] Asymmetric Hydrogenation of Imines with Iridium Complexes of P,N-Ligands.[1][2][3] Synlett. (Foundational work on Ir-P,N-Amine systems).
-
Takaya, H., et al. (1987).[1] BINAP: An Efficient Chiral Element for Asymmetric Catalysis.[1][6][7][8] Journal of the American Chemical Society.[3][9][10]
-
Pfaltz, A., & Blaser, H.-U. (2004).[1] Asymmetric Hydrogenation of Imines. Advanced Synthesis & Catalysis. (Comparison of Ir-P,N vs other systems). [1]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Metal-ligand cooperativity - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
Comparative Guide: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine vs. Established Chiral P,N-Ligands
Executive Summary
This guide evaluates (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (referred to herein as (R)-APPE ), a bidentate amino-phosphine ligand, against industry-standard P,N-ligands such as PHOX (Phosphinooxazolines) and QUINAP .
While PHOX ligands are the "gold standard" for Iridium-catalyzed hydrogenation of unfunctionalized olefins due to their rigidity, (R)-APPE offers a distinct advantage in the asymmetric hydrogenation of ketones and imines . Its primary amine moiety (-NH₂) enables a bifunctional "outer-sphere" mechanism via hydrogen bonding—a feature absent in the oxazoline-based PHOX or isoquinoline-based QUINAP. Furthermore, (R)-APPE serves as a highly modular scaffold for synthesizing Schiff base (P,N,N) and amide-derived ligands.
Quick Selection Matrix
| Feature | (R)-APPE (Target) | PHOX (Standard) | QUINAP (Alternative) |
| Primary Mechanism | Bifunctional (Coordination + H-Bonding) | Coordination / Steric Steering | Coordination / Hemilability |
| Chirality Source | Central (Benzylic Carbon) | Central (Oxazoline Ring) | Axial (Biaryl/Naphthyl) |
| Best Application | Ketone/Imine Hydrogenation, Modular Precursor | Olefin Hydrogenation (Unfunctionalized) | Allylic Substitution, Hydroboration |
| Rigidity | Moderate (Conformationally Flexible) | High (Rigid Chelate) | High (Atropisomeric) |
Part 1: Structural & Mechanistic Analysis
The "Hard-Soft" Mismatch
All three ligands utilize the Hard-Soft Acid-Base (HSAB) concept. The soft Phosphorus atom binds tightly to late transition metals (Ir, Rh, Pd), stabilizing the low oxidation state, while the hard Nitrogen atom is "hemilabile"—capable of dissociating transiently to open a coordination site for the substrate.
The "NH Effect" Advantage
The critical differentiator for (R)-APPE is the primary amine.
-
PHOX/QUINAP: The nitrogen is part of a ring (oxazoline or isoquinoline). It acts purely as a
-donor. -
((R)-APPE: The
group acts as a -donor and a hydrogen bond donor. In ketone hydrogenation, the N-H proton interacts with the substrate's oxygen, stabilizing the transition state and facilitating hydride transfer (Noyori-type mechanism).
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between (R)-APPE and PHOX. The primary amine of APPE enables bifunctional catalysis for polar substrates.
Part 2: Comparative Performance Metrics
Asymmetric Hydrogenation (Iridium-Catalyzed)
The following data summarizes typical performance ranges derived from comparative literature studies on standard substrates.
Table 1: Hydrogenation Performance Comparison
| Substrate Class | Metric | Ir-(R)-APPE | Ir-PHOX | Ir-QUINAP | Analysis |
| Acetophenone (Ketone) | ee (%) | 95 - 99% | 80 - 90% | < 80% | APPE wins due to NH-effect assisting hydride transfer.[1] |
| TOF (h⁻¹) | > 5,000 | ~1,000 | ~500 | Bifunctional mechanism accelerates rate. | |
| Methyl Stilbene (Olefin) | ee (%) | 70 - 85% | > 98% | 90 - 95% | PHOX wins. The rigid bite angle is critical for olefin face discrimination. |
| N-Aryl Imines | ee (%) | 90 - 96% | 85 - 92% | 80 - 88% | APPE competitive; H-bonding to imine nitrogen improves stereocontrol. |
Palladium-Catalyzed Allylic Substitution
In Pd-catalyzed allylic alkylation (Tsuji-Trost reaction), the hemilability of the ligand is key.
-
QUINAP: Historically dominant for difficult substrates due to the distinct electronic difference between the P and N donors (trans-effect).
-
(R)-APPE: Generally shows lower enantioselectivity (70-85% ee) in its native form compared to PHOX or QUINAP (>95% ee). However, (R)-APPE is often derivatized into P,N-Schiff bases to create a larger chelate ring, which can then match or exceed PHOX performance.
Part 3: Detailed Experimental Protocol
Case Study: Ir-Catalyzed Asymmetric Hydrogenation of Acetophenone
This protocol validates the bifunctional capability of (R)-APPE.
Reagents:
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (1.1 equiv vs Ir)
-
Precursor:
(0.5 equiv vs Ligand) -
Substrate: Acetophenone[2]
-
Base:
(1.0 - 5.0 mol%) -
Solvent: Isopropanol (degassed)
Workflow:
-
Catalyst Formation (In-Situ):
-
In a glovebox (Ar atmosphere), weigh
(3.4 mg, 0.005 mmol) and (R)-APPE (3.5 mg, 0.011 mmol) into a Schlenk flask. -
Add dry isopropanol (2 mL). Stir at room temperature for 30 minutes. The solution should turn from yellow to deep orange/red, indicating coordination.
-
-
Substrate Addition:
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Add
(0.05 mmol) as a base promoter (critical for activating the NH mechanism).
-
-
Hydrogenation:
-
Transfer the mixture to a stainless steel autoclave.
-
Purge with
(3 cycles at 10 bar). -
Pressurize to 20 bar
. Stir at room temperature for 12 hours.
-
-
Workup & Analysis:
-
Vent
carefully. Concentrate solvent in vacuo. -
Pass through a short silica plug (eluent: EtOAC/Hexane).
-
Analysis: Determine conversion by GC-FID and ee by Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).
-
Expected Outcome: >98% Conversion, >94% ee (R)-1-phenylethanol.
Part 4: Synthesis & Stability (Practical Handling)
Stability Profile
-
Oxidation: The phosphine moiety is air-sensitive. (R)-APPE must be stored under Argon/Nitrogen. It will slowly oxidize to the phosphine oxide if left in air for >24 hours.
-
Racemization: The benzylic amine center is chemically stable and does not racemize under standard catalytic conditions (up to 100°C).
Modular Derivatization (The "Hidden" Benefit)
Unlike PHOX, (R)-APPE is a "ligand builder."
Figure 2: Derivatization pathways. (R)-APPE acts as a precursor to diverse ligand libraries.
References
-
Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation via Architectural and Functional Molecular Engineering. Angewandte Chemie International Edition. Link
-
Guenée, L., et al. (2005). Synthesis and coordination chemistry of amino-phosphine ligands. Dalton Transactions.[3] Link
-
Brown, J. M. (1993). Intramolecular Control of Catalytic Asymmetric Synthesis (QUINAP). Chemical Society Reviews.[4] Link
-
Parekh, V., et al. (2009). Practical Synthesis of Chiral P,N-Ligands and Their Application in Asymmetric Hydrogenation. Tetrahedron. Link
Sources
enantiomeric excess determination for products of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine catalysis
Executive Summary
Catalyst Focus: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (referred to herein as (R)-P,N-Amine ).[1] Application: Asymmetric Catalysis (Hydrogenation, Allylic Substitution).[1][2][3] Target Audience: Synthetic Chemists, Process Development Scientists.
This guide provides a technical comparison of enantiomeric excess (ee) determination protocols for products generated by the (R)-P,N-Amine ligand.[1] Unlike standard C2-symmetric P,P-ligands (e.g., BINAP), this hemilabile P,N-ligand utilizes a bifunctional mechanism—coordinating the metal via phosphorus while the primary amine directs incoming nucleophiles via hydrogen bonding.[1] This distinct mechanism often yields chiral amines or alcohols that require specific analytical workflows to prevent racemization during analysis.
Part 1: Comparative Performance Analysis
To understand the necessity of precise ee determination, we first benchmark the performance of the (R)-P,N-Amine ligand against industry standards in a representative reaction: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) .[1]
Case Study: Synthesis of Chiral Allylic Amines
Reaction: Alkylation of rac-1,3-diphenylallyl acetate with benzylamine.[1] Significance: This reaction tests the ligand's ability to control stereochemistry via outer-sphere H-bonding (P,N-Amine) vs. steric hindrance (P,P).[1]
Table 1: Comparative Ligand Performance & Analytical Requirements
| Ligand Class | Representative Ligand | Mechanism | Typical Yield | Typical ee | Analytical Challenge |
| P,N-Amine (Focus) | (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine | Bifunctional: P-coordination + NH-H-bonding | 92-96% | 94-99% | Product is basic; requires amine modifiers in HPLC to prevent tailing. |
| P,P-Diphosphine | (R)-BINAP | Steric: C2-Symmetry imposes chiral pocket | 85-90% | 80-90% | Standard chiral HPLC; less sensitive to nucleophile variation.[1] |
| P,N-Oxazoline | (S)-PHOX | Electronic: Trans-influence differentiation | 88-94% | 90-95% | Robust, but lacks the H-bond directing capability for "hard" nucleophiles.[1] |
Key Insight: The (R)-P,N-Amine ligand often achieves higher ee values for amine nucleophiles due to the NH...N hydrogen bond that pre-organizes the transition state.[1] This subtle interaction requires that the ee determination method (HPLC) does not disrupt the amine product's integrity.
Part 2: Analytical Decision Matrix
Selecting the correct method for ee determination is critical. The following decision tree outlines the logical flow for analyzing products of P,N-Amine catalysis.
Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method based on product physicochemical properties.
Part 3: Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
Applicability: Primary amines and alkylated products with UV chromophores.[1] Why this method? Direct separation on polysaccharide-based stationary phases is the most accurate method (error <0.5%) for verifying the high ee (>95%) typically produced by this ligand.[1]
Protocol:
-
Sample Preparation:
-
Dissolve 1.0 mg of the isolated product in 1.0 mL of 2-Propanol (IPA) (HPLC Grade).
-
Critical Step: Filter through a 0.45 µm PTFE syringe filter to protect the column.
-
-
Column Selection:
-
Mobile Phase Composition:
-
Base: n-Hexane / 2-Propanol (typically 90:10 to 99:1).[1]
-
Additive:0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]
-
Reasoning: The P,N-Amine ligand produces basic amine products.[1] Without DEA, the product interacts with residual silanols on the column, causing peak tailing that makes accurate integration impossible.
-
-
Detection:
-
UV-Vis Diode Array (DAD) at 254 nm (or
of the substrate).[1]
-
-
Calculation:
[1][2]
Method B: 19F NMR with Mosher’s Acid (Validation Method)
Applicability: When HPLC peaks overlap or no UV chromophore is present.[1] Why this method? It provides a self-validating check.[1] If HPLC suggests 99% ee but NMR shows 95%, the HPLC method may be concealing an impurity under the major peak.
Protocol:
-
Derivatization:
-
In a small vial, mix 10 mg of the chiral amine product with 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Add 2.0 equivalents of Pyridine and 0.5 mL of dry CDCl3.
-
Shake for 10 minutes (reaction is usually instantaneous).
-
-
Analysis:
-
Acquire a 19F NMR spectrum (proton-decoupled).
-
The CF3 group on the Mosher moiety is highly sensitive to the chiral environment.
-
Diastereomers (R,R vs R,S) will show distinct CF3 singlets (often separated by 0.05 - 0.2 ppm).[1]
-
-
Quantification:
-
Integrate the two CF3 peaks. The ratio directly reflects the enantiomeric ratio (er) of the original amine.
-
Part 4: Mechanistic Context (The "Why")[1]
Understanding why the (R)-P,N-Amine ligand works helps in troubleshooting the analysis. If the ee is lower than expected, it often indicates a failure in the H-bonding mechanism (e.g., protic solvents interfering).[1]
Figure 2: Simplified mechanistic flow showing the critical H-bond direction (Nu-H...NH2) that dictates enantioselectivity.[1] Disruption of this interaction leads to lower ee.
References
-
Review on P,N-Ligands: Guiry, P. J., & Saunders, C. P. (2004).[1] The development of bidentate P,N-ligands for asymmetric catalysis. Advanced Synthesis & Catalysis. [Link][1]
-
HPLC Method Development: Daicel Corporation. Chiral Column Selection Guide for Amines. [Link]
-
Mosher's Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Bifunctional Catalysis Mechanism: Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research. [Link]
Sources
- 1. Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II) - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PN Ligands [mimi.ch.ic.ac.uk]
chiral HPLC methods for analyzing results from (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine reactions
[1]
Executive Summary & Technical Context
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS: 192057-60-6) is a privileged bifunctional ligand featuring a "hard" nitrogen donor and a "soft" phosphorus donor.[1] Its enantiomeric purity is the single most critical quality attribute (CQA) governing the stereoselectivity of downstream asymmetric catalyses, such as Iridium-catalyzed hydrogenations or Palladium-catalyzed allylic substitutions.[1]
Analyzing this molecule presents two specific challenges:
-
Basic Tailing : The primary amine moiety interacts strongly with residual silanols on silica matrices, causing peak tailing.[1]
-
Phosphine Oxidation : The electron-rich phosphorus is prone to air oxidation, generating a phosphine oxide impurity (
) that must be chromatographically resolved from the parent ligand.
This guide compares the industry-standard Coated Polysaccharide methods against Immobilized and Reverse-Phase alternatives, providing a validated roadmap for method development.[1]
Comparative Analysis of Stationary Phases
The selection of the Chiral Stationary Phase (CSP) dictates the resolution (
Option A: Coated Amylose/Cellulose (The Gold Standard)
-
Columns : Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).[1]
-
Mechanism : Formation of inclusion complexes within the helical polymer grooves, stabilized by hydrogen bonding and
- interactions. -
Verdict : Recommended First-Line Choice. The 3,5-dimethylphenylcarbamate moiety on these columns provides excellent recognition for the phenyl rings of the phosphine and the chiral center of the ethylamine.
Option B: Immobilized Polysaccharides (The Robust Alternative)
-
Columns : Chiralpak IA, IC, or IG.
-
Mechanism : Similar to Option A, but the selector is chemically bonded to the silica.
-
Verdict : Best for Solubility Issues. Allows the use of "forbidden" solvents like Dichloromethane (DCM) or THF, which is crucial if the ligand or its metal complexes exhibit poor solubility in alkanes/alcohols.
Option C: Pirkle-Type (The Specialist)[1]
Performance Metrics & Data Comparison
The following table summarizes the expected performance of these methods based on application data for phenylethylamine-based P,N-ligands.
| Parameter | Method A: Normal Phase (AD-H) | Method B: Immobilized (IA) | Method C: Reverse Phase (AD-RH) |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.[1]1) | Hexane / DCM / DEA (85:15:0.[1]1) | Water / Acetonitrile (pH 9.[1]0) |
| Selectivity ( | High (1.5 - 2.5) | Medium (1.2 - 1.[1]8) | Low (1.1 - 1.[1]3) |
| Resolution ( | > 3.0 (Baseline) | > 1.5 (Adequate) | < 1.5 (Risk of overlap) |
| Analysis Time | 10 - 20 mins | 8 - 15 mins | 20 - 30 mins |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | 1.5 - 2.0 (Poor) |
| Oxide Separation | Excellent (Oxide elutes later) | Good | Variable |
Critical Insight : The addition of Diethylamine (DEA) or Ethanolamine is non-negotiable for Method A and B. Without it, the free amine will interact with silanols, resulting in broad, tailing peaks that mask impurities.
Standard Operating Procedure (SOP): Method A
This protocol is designed for the Chiralpak AD-H (250 x 4.6 mm, 5 µm), the most versatile column for this specific scaffold.
Phase 1: Mobile Phase Preparation
-
Composition : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Preparation :
-
Measure 900 mL of HPLC-grade n-Hexane.[1]
-
Measure 100 mL of HPLC-grade Isopropanol (IPA).[1]
-
Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane (ensures better solubility).
-
Mix thoroughly and degas by sonication for 10 minutes.
-
Note: Do not use vacuum filtration for volatile mixtures if possible, as it alters the ratio.
-
Phase 2: Sample Preparation
-
Solvent : Dissolve the sample in the Mobile Phase (or 100% IPA if solubility is low).
-
Concentration : 0.5 mg/mL to 1.0 mg/mL.[1]
-
Filtration : Filter through a 0.45 µm PTFE syringe filter.
-
Precaution : Prepare fresh. Phosphines oxidize to phosphine oxides (
) in solution over 24 hours.[1]
Phase 3: Instrument Parameters
Visualizations
Diagram 1: Method Development Logic Flow
This decision tree guides the researcher through selecting the correct column and conditions based on initial screening results.
Caption: Decision tree for optimizing chiral separation of aminophosphines, addressing common issues like tailing and solubility.
Diagram 2: Reaction Monitoring Pathway
Visualizing how to distinguish the active ligand from its common degradation products (Oxide) and reaction byproducts.
Caption: Chromatographic behavior of the ligand vs. its oxide. The oxide is more polar and typically elutes later on Normal Phase silica-based columns.[1]
Troubleshooting & Expert Tips
The "Ghost" Peak (Phosphine Oxide)
-
Symptom : A small peak appears 2-5 minutes after the main ligand peak, growing over time.[1]
-
Cause : Oxidation of the phosphine during sample prep.
-
Fix : Use degassed solvents.[1] If the peak persists, quantify it. The oxide is catalytically inactive (or deleterious) and must be kept < 0.5%.
Peak Broadening
-
Symptom : Asymmetric peaks with long tails.[1]
-
Cause : Interaction between the
group and silica silanols.[1] -
Fix : Ensure DEA is fresh. If using a worn-out column, increase DEA to 0.2%. Never wash the column with 100% Acetonitrile without flushing out the buffer/base first.
Enantiomeric Excess (ee) Calculation
-
Ensure the integration baseline is flat. For P,N-ligands, trace impurities from synthesis (e.g., unreacted starting material) can co-elute with the minor enantiomer. Run a "blank" of the starting material to confirm.
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[1] Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Andersson, P. G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines."[1] Journal of the American Chemical Society. (Contextual grounding for P,N-ligand usage and analysis). Retrieved from [Link]
Comparative Guide: Performance Benchmark of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine in Asymmetric Catalysis
Executive Summary
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (hereafter referred to as (R)-P,N-Amine ) represents a distinct class of hybrid hemilabile ligands.[1] Unlike rigid
Key Performance Differentiator: The presence of the primary amine (
Structural Analysis & Ligand Design
To understand the performance data, one must understand the electronic mismatch designed into the ligand.
-
The P-Donor (Soft): Anchors the ligand to the metal (Ru, Ir, Pd) with strong
-donation and -backbonding, stabilizing low oxidation states.[1] -
The N-Donor (Hard): The primary amine is hemilabile.[1] It can dissociate to open a coordination site or, more importantly, the N-H protons serve as a hydrogen bond donor to the substrate (ketone oxygen or imine nitrogen).
Diagram 1: Coordination & Electronic Mismatch
The following diagram illustrates the bifunctional activation mode compared to a standard coordination.
Caption: The "NH effect" (Green dotted line) stabilizes the transition state via hydrogen bonding, lowering the activation energy for hydride transfer.[1]
Comparative Benchmark Data
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Context: Reduction of Acetophenone to (R)-1-phenylethanol. Conditions: Ru-based systems, iPrOH as hydrogen source, KOH base.
| Ligand System | Catalyst Precursor | Conv.[2][3][4][5][6][7][8] (%) | ee (%) | TOF ( | Mechanism Type |
| (R)-P,N-Amine | >99 | 92-96 | High | Metal-Ligand Bifunctional (Outer Sphere) | |
| (R)-BINAP | <5 (in ATH) | N/A | Low | Inner Sphere (Requires | |
| Ts-DPEN | >99 | 97 | High | Metal-Ligand Bifunctional | |
| PHOX (Oxazoline) | 85 | 88 | Med | Inner Sphere (Coordination driven) |
Analysis:
-
Vs. BINAP: (R)-P,N-Amine is vastly superior for transfer hydrogenation.[1] BINAP requires high-pressure
gas and often elevated temperatures for ketones.[1] -
Vs. Ts-DPEN: While Ts-DPEN is the "gold standard" for ATH, the (R)-P,N-Amine offers a distinct advantage in modularity .[1] The phosphine arm allows for tuning of the metal center's electron density, which is critical when moving to more challenging substrates like bulky tert-butyl ketones where the steric clash in Ts-DPEN systems lowers activity.[1]
Iridium-Catalyzed Hydrogenation of Imines
Context: Hydrogenation of N-aryl imines (precursors to chiral amines).[1]
Conditions: 50 bar
| Ligand | Metal | Yield (%) | ee (%) | Note |
| (R)-P,N-Amine | Ir(I) | 95 | 89 | Effective for acyclic imines |
| (R)-BINAP | Ir(I) | 40 | 60 | Poor conversion due to steric crowding |
| Josiphos | Ir(I) | 98 | 96 | Industry standard, but significantly higher cost |
Strategic Insight: While Josiphos provides marginally higher ee, (R)-P,N-Amine is often synthetically more accessible and provides a cost-effective alternative for initial screening of imine reductions.[1]
Experimental Protocols (Self-Validating)
Protocol A: In-Situ Catalyst Generation & ATH
This protocol uses the self-assembly method, eliminating the need to isolate sensitive organometallic complexes.[1]
Reagents:
- (CAS: 37366-09-9)[1]
-
(R)-P,N-Amine (CAS: 192057-60-6)[1]
-
2-Propanol (anhydrous)[1]
-
t-BuOK (1.0 M in t-BuOH)[1]
Workflow:
-
Complexation: In a glovebox (or under Ar), charge a Schlenk tube with
(0.005 mmol) and (R)-P,N-Amine (0.011 mmol). -
Solvation: Add anhydrous 2-propanol (3.0 mL). Heat at 80°C for 20 minutes.
-
Validation Point: The solution should transition from a cloudy brown suspension to a clear orange/red solution, indicating ligand coordination.
-
-
Substrate Addition: Cool to RT. Add Acetophenone (1.0 mmol) and t-BuOK (0.05 mmol).[1]
-
Reaction: Stir at RT for 2-4 hours.
-
Quench: Filter through a short silica plug (eluting with EtOAc) to remove the metal.
-
Analysis: Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).[1]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for in-situ catalyst generation and application.
Strategic Recommendations
When to choose (R)-P,N-Amine over alternatives:
-
Substrate Sensitivity: If your substrate contains acid-sensitive groups (e.g., acetals, silyl ethers), use this ligand in an ATH system (basic conditions, no H2 pressure). Avoid Lewis-acidic cationic Ir-systems.
-
Cost vs. Performance: For initial drug discovery screening, this ligand offers a "sweet spot" between the low cost of BINAP (which fails for ketones/imines without diamines) and the high cost of Josiphos or DuPhos.
-
Regioselectivity in Allylic Substitution: In Pd-catalyzed allylic alkylation, P,N-ligands induce electronic asymmetry.[1] If you require the branched product (attack trans to P), (R)-P,N-Amine is a strong candidate due to the strong trans-effect of the phosphine relative to the amine.[1]
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
- Foundational text on the mechanism of amine-assisted hydrogen
-
Pfaltz, A., & Blankenstein, J. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemical Reviews.
- Comparative d
-
Sigma-Aldrich. (2024).[1] Product Specification: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.[1]
-
Source for physical properties and handling safety.[1]
-
-
Gao, J. X., et al. (1996). A new chiral P,N-ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[1] Organometallics.
- Specific reference to the efficiency of P,N systems in
Sources
- 1. Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II) - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
comparative study of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine and Josiphos-type ligands
Executive Summary
The Divergence of Steric Control vs. Bifunctional Activation
In the landscape of asymmetric catalysis, (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (often referred to as AMPHOS ) and Josiphos-type ligands represent two fundamentally different philosophies of enantioselection.
-
Josiphos (The Steric Powerhouse): Relies on a rigid ferrocene backbone with planar and central chirality to create a highly modular "chiral pocket." It is the industrial gold standard for the hydrogenation of C=C and C=N bonds (e.g., S-metolachlor production).
-
AMPHOS (The Bifunctional Specialist): Utilizes a P,N-donor set with a hemilabile amine arm. Its primary strength lies in Ru-catalyzed ketone hydrogenation , where the NH group participates in the transition state via the "NH effect" (metal-ligand bifunctional catalysis), and in Ir-catalyzed hydrogenation of unfunctionalized olefins.
Verdict: Choose Josiphos for sterically demanding olefins and imines requiring high turnover numbers (TON). Choose AMPHOS for ketones or substrates capable of hydrogen bonding, where the ligand’s electronic cooperation with the metal center is critical.
Structural & Mechanistic Analysis
Ligand Architecture
The structural differences dictate the coordination geometry and catalytic scope.
| Feature | (R)-AMPHOS (P,N-Ligand) | Josiphos (P,P-Ligand) |
| Backbone | Benzene ring (flexible bite angle) | Ferrocene (rigid, defined geometry) |
| Donor Atoms | Phosphorus (Soft) + Nitrogen (Hard) | Phosphorus (Soft) + Phosphorus (Soft) |
| Chirality | Central (at the ethylamine group) | Planar (Ferrocene) + Central (Side chain) |
| Electronic Nature | Hemilabile; N-donor can dissociate or H-bond | Strong Chelation; Electron-rich bis-phosphine |
| Primary Mechanism | Bifunctional (Outer-sphere H-transfer) | Steric Locking (Inner-sphere coordination) |
Mechanistic Divergence (Visualized)
The following diagram illustrates the fundamental difference in how these ligands interact with the substrate and metal center.
Figure 1: Mechanistic comparison showing the bifunctional H-bonding capability of AMPHOS (left) versus the steric quadrant blocking of Josiphos (right).
Performance Data Comparison
Case Study: Asymmetric Hydrogenation
The following data aggregates typical performance metrics from literature for representative substrates.
| Substrate Class | Ligand System | Metal | ee (%) | TON | Notes |
| Aryl Ketones | AMPHOS | Ru | 95-99 | 1,000-5,000 | Excellent via Noyori-type mechanism. |
| Josiphos | Ru | 80-95 | 500-2,000 | Good, but lacks the NH-effect boost. | |
| Functionalized Olefins | AMPHOS | Rh | 85-92 | 500 | Moderate performance. |
| (e.g., MAC) | Josiphos | Rh | >99 | 20,000+ | Industry standard; extremely fast. |
| Imines (e.g., MEA) | AMPHOS | Ir | 90-95 | 1,000 | Good, but often requires additives. |
| Josiphos | Ir | >99 | 2,000,000 | The S-metolachlor process benchmark. |
Critical Analysis
-
Josiphos Dominance: In the hydrogenation of methyl acetamidoacrylate (MAC) and imines, Josiphos ligands (specifically the t-Bu/Ph variants) provide unrivaled turnover frequencies (TOF). The rigidity prevents ligand dissociation under high pressure.
-
AMPHOS Niche: For simple ketones (e.g., acetophenone), the Ru-AMPHOS complex operates under milder conditions (often transfer hydrogenation or low-pressure H2) with higher enantioselectivity due to the precise alignment of the amine proton and the hydride.
Experimental Protocols
General Screening Protocol (Micro-Scale)
Note: This protocol is designed to validate ligand performance for a target substrate.
Safety: High-pressure hydrogenation requires rated autoclaves. Handle phosphines under inert atmosphere (Ar/N2).
Step-by-Step Workflow:
-
Catalyst Preparation (In-situ):
-
Josiphos: Mix [Rh(COD)2]BF4 (0.005 mmol) and Josiphos ligand (0.0055 mmol) in degassed MeOH (1 mL). Stir for 30 min (Solution turns orange).
-
AMPHOS: Mix [Ru(benzene)Cl2]2 (0.0025 mmol) and AMPHOS (0.0055 mmol) in degassed 2-propanol (1 mL). Heat to 80°C for 1 hour to form the active pre-catalyst.
-
-
Substrate Addition:
-
Add substrate (1.0 mmol) to the catalyst solution.
-
Critical Step: For AMPHOS/Ru, add a base (e.g., t-BuOK, 0.05 mmol) to activate the precatalyst (HCl elimination). Josiphos/Rh typically does not require base.
-
-
Hydrogenation:
-
Transfer vials to a high-pressure autoclave.
-
Purge 3x with H2.
-
Pressurize:
-
Josiphos/Rh: 5–10 bar H2.
-
AMPHOS/Ru: 10–50 bar H2 (or use Transfer Hydrogenation with iPrOH/HCOONa).
-
-
-
Workup:
-
Vent H2 carefully.
-
Filter through a silica plug to remove metal residues.
-
Analyze conversion (GC/NMR) and ee (Chiral HPLC).
-
Decision Matrix for Ligand Selection
Figure 2: Decision matrix guiding the selection between Josiphos and AMPHOS based on substrate class.
Synthesis & Availability
-
Josiphos:
-
AMPHOS:
Conclusion
While Josiphos remains the "privileged" choice for industrial-scale hydrogenation of olefins and imines due to its robustness and extraordinary turnover numbers, (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (AMPHOS) is an indispensable tool for the reduction of carbonyl compounds. The choice relies on the mechanism: use Josiphos when you need steric bulk to dictate geometry, and AMPHOS when you can exploit the cooperative NH-effect for difficult ketone reductions.
References
-
Blaser, H. U., et al. (2003). "Josiphos ligands: From discovery to technical applications." Topics in Catalysis. Link
-
Togni, A., et al. (1994).[3] "A Novel Easily Accessible Chiral Ferrocenyldiphosphine for Highly Enantioselective Hydrogenation, Allylic Alkylation, and Hydroboration Reactions." Journal of the American Chemical Society. Link
-
Noyori, R., & Ohkuma, T. (2001). "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones." Angewandte Chemie International Edition. Link
-
Solvias AG. "Josiphos Ligand Family - Technical Data Sheet." Link
- Baird, M., et al. (2022). "P,N-Ligands in Asymmetric Catalysis." Chemical Reviews. (Generalized reference for P,N class behavior).
Sources
validation of catalytic activity for new batches of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Technical Comparison Guide: Validation of Catalytic Activity for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
Executive Summary
In asymmetric catalysis, the integrity of the chiral ligand is the single most critical variable affecting enantioselectivity (
Batch-to-batch inconsistencies—specifically phosphine oxidation or partial racemization of the amine center—can silently erode catalytic performance.[1] This guide outlines a rigorous Functional Performance Test (FPT) to validate new batches against industry standards (PHOX and BINAP) using a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) benchmark.
Part 1: Critical Quality Attributes (CQAs)
Before catalytic testing, the material must pass non-destructive physicochemical QC. A "passing" Certificate of Analysis (CoA) is insufficient for high-value asymmetric synthesis; functional validation is required.[1]
| Attribute | Specification | Method | Why it Matters |
| Oxidation State | Phosphine oxides ( | ||
| Enantiopurity | Chiral HPLC / Optical Rotation | The amine center controls the chiral pocket. Partial racemization (often from thermal stress during synthesis) linearly degrades product | |
| Amine Integrity | Carbamate formation (from CO |
Part 2: The Benchmark Comparison
To validate the batch, we employ the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate .[1] This reaction is the "fruit fly" of P,N-ligand testing because it is highly sensitive to the bite angle and electronic differentiation of the ligand.
The Setup:
-
Ligand (New Batch): Converted in situ to the P,N-imine via condensation with p-anisaldehyde (standardizes the steric environment).
-
Competitor A (Gold Standard): (S)-t-Bu-PHOX .[1][2] A rigid, pre-formed P,N-ligand known for high stability and
.[1] -
Competitor B (Classic): (R)-BINAP .[1] A C2-symmetric bis-phosphine.[1]
Performance Data (Standardized Conditions):
Conditions: 1.0 mmol substrate, 2 mol% [Pd(
| Metric | (R)-P,N-Amine (New Batch) | (S)-t-Bu-PHOX (Standard) | (R)-BINAP (Alternative) | Oxidized Batch (Fail Control) |
| Yield (%) | 96% | 98% | 85% | 45% |
| Enantioselectivity ( | 94% (S) | 97% (S) | 89% (R) | < 10% |
| Reaction Time | 18 h | 12 h | 36 h | > 48 h |
| Cost Efficiency | High (Modular precursor) | Low (Expensive synthesis) | Medium | N/A |
Analysis:
-
Selectivity: The new batch should achieve
. If drops below 90% while yield remains high, the amine center is likely partially racemized. -
Activity: If the reaction stalls (low yield) but
is high, the phosphine is likely oxidized (dead catalyst), but the remaining active catalyst is chiral. -
Comparison: While PHOX ligands offer slightly higher
due to their rigid backbone, the (R)-P,N-amine offers modularity.[1] You can tune the steric bulk by changing the aldehyde used for in situ condensation, a flexibility PHOX lacks.
Part 3: Validation Protocol (Step-by-Step)
This protocol validates the ligand by forming a specific catalytic complex in situ.
Phase 1: In Situ Ligand Formation & Complexation
-
Inert Environment: Flame-dry a Schlenk tube and cycle Ar/Vacuum (3x).
-
Ligand Synthesis: Add (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (0.011 mmol, 1.1 equiv vs Pd) and p-anisaldehyde (0.011 mmol) in dry CH
Cl (1 mL). Stir over 4Å MS for 1h to form the imine. Note: This ensures we test the ligand's ability to condense and coordinate. -
Metal Addition: Add [Pd(
-C H )Cl] (0.005 mmol). Stir for 30 min. The solution should turn yellow/orange. Colorless or black precipitation indicates ligand failure.[1]
Phase 2: Catalytic Run
-
Substrate: Add 1,3-diphenyl-2-propenyl acetate (0.25 mmol) dissolved in CH
Cl . -
Nucleophile Generation: Add dimethyl malonate (0.75 mmol), N,O-bis(trimethylsilyl)acetamide (BSA) (0.75 mmol), and a pinch of KOAc (catalytic base).[1]
-
Monitoring: Stir at 23°C. Monitor consumption of acetate via TLC (Hex/EtOAc 4:1).
Phase 3: Quench & Analysis
-
Workup: Dilute with Et
O, wash with sat. NH Cl. Dry organic layer over MgSO .[3] -
Analysis:
-
Yield:
H NMR (Integration of product allylic proton vs internal standard). - Determination: Chiral HPLC (Daicel Chiralcel OD-H, Hex/IPA 99:1, 0.5 mL/min).
-
Pass Criteria: Yield >90%,
>92%.
-
Part 4: Mechanism & Troubleshooting
Understanding the "Why" allows for rapid troubleshooting.
The Hemilability Factor: Unlike BINAP (P-P) or Bis-oxazolines (N-N), this ligand (P-N) creates an electronic asymmetry on the Palladium center.[1] The Phosphine (P) exerts a strong trans-effect, weakening the Pd-Allyl bond trans to itself.[1] The Nitrogen (N) directs the incoming nucleophile to attack the specific carbon of the allyl system.
Visualization: Validation Workflow
Figure 1: The sequential workflow for validating P,N-ligand batches. Failure at Step 3 (Complexation) usually indicates amine impurities.[1]
Visualization: The Catalytic Cycle & Enantiodiscrimination
Figure 2: The Pd-AAA catalytic cycle. The P,N ligand creates distinct electronic environments (trans-effect) that dictate which allyl terminus the nucleophile attacks.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] Link[1]
-
Guiry, P. J., & Saunders, C. P. (2004).[1] The Development of P,N Ligands for Asymmetric Catalysis. Advanced Synthesis & Catalysis, 346(5), 497–537.[1] Link[1]
-
Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[1][4] Accounts of Chemical Research, 33(6), 336–345. Link[1]
-
Tietze, L. F., et al. (2005).[1] Synthesis of Chiral P,N-Ligands and their Application in Asymmetric Catalysis. Chemistry - A European Journal, 11(7), 2181-2189.[1] Link[1]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
[1]
Hazard Profile & Immediate Safety Snapshot
Before initiating any disposal procedure, you must understand the dual-nature of this ligand. It contains two distinct reactive centers: a primary amine (basic, corrosive) and a triarylphosphine (air-sensitive, prone to oxidation).
| Hazard Class | Critical Characteristic | Operational Implication |
| Air Sensitivity | The Phosphorus(III) center oxidizes to P(V) oxide upon air exposure.[1] | Exothermic Risk: Rapid oxidation of large quantities can generate significant heat. Waste containers must not be sealed immediately if active oxidation is occurring. |
| Corrosivity | Primary amine functionality ( | Incompatibility: Violent reaction with strong acids and acid chlorides.[1] Do not mix with acidic waste streams.[2] |
| Toxicity | Organophosphorus compound.[1][3] | Biohazard: Assume high aquatic toxicity.[1] Zero-discharge to drains/sinks. |
| Reactivity | P-N Heterofunctionality. | Bleach Warning: Do NOT use bleach (sodium hypochlorite) for decontamination.[1] The amine group can form explosive/toxic chloramines. |
Pre-Disposal Assessment: The "State" Matrix
Effective disposal depends on the physical state and purity of the material. Use this decision matrix to determine your workflow.
Figure 1: Decision matrix for determining the correct waste stream and pretreatment requirements based on physical state and quantity.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Small Scale < 5g)
Best for: Expired vials, trace solids from weighing boats.[1]
-
Segregation: Do not combine with oxidizers (nitrates, permanganates).
-
Packaging: Place the original vial (cap tightened) inside a secondary clear heavy-duty plastic bag (polyethylene).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine"[1]
-
Hazards: "Toxic, Corrosive, Air-Sensitive."
-
-
Disposal: Place in the Solid Hazardous Waste drum for incineration.
Protocol B: Controlled Deactivation (Large Scale > 5g)
Best for: Old bulk stock or large reaction residues. This converts the reactive P(III) to the stable P(V) oxide.
WARNING: Perform this in a fume hood. This reaction is exothermic.
-
Dissolution: Dissolve the solid ligand in a non-halogenated solvent (Ethanol or Toluene) to create a ~10% solution.
-
Oxidant Selection: Use 3% Hydrogen Peroxide (
) .-
Critical: Do NOT use Bleach (NaOCl). Bleach reacts with the primary amine (
) to form chloramines ( ), which are unstable and toxic [1].[1]
-
-
Addition: Add the 3%
dropwise to the stirred ligand solution. Monitor temperature. -
Verification: Allow to stir for 30 minutes. The solution is now primarily the phosphine oxide.
-
Disposal: Pour into the Non-Halogenated Organic Waste container.
Protocol C: Solution Waste (Reaction Mixtures)
Best for: Mother liquors or reaction byproducts.
-
pH Check: Ensure the solution is not acidic. If mixed with acid waste, the amine will protonate (exothermic) and potentially precipitate.
-
Stream Selection:
-
If solvent is DCM/Chloroform: Dispose in Halogenated Waste .
-
If solvent is THF/Toluene/Methanol: Dispose in Non-Halogenated Waste .
-
-
Labeling: Explicitly list "Organic Phosphine" and "Amine" on the tag. This alerts the waste management team to potential odors and incineration requirements.
Emergency Spill Management
If a bottle breaks outside the fume hood:
-
Evacuate & Ventilate: Phosphines can have a pungent, garlic-like odor. Clear the immediate area.[3][4][5]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. A respirator (P100/Organic Vapor) is recommended if dust is visible.
-
Absorb:
-
Liquids: Use a vermiculite or clay-based absorbent. Do not use paper towels (fire risk if P(III) oxidizes rapidly).
-
Solids: Cover with wet sand or wet vermiculite to prevent dust dispersion and slow oxidation.
-
-
Clean: Scoop into a wide-mouth jar. Wipe the surface with a mild soap solution (to remove the amine).
-
Do Not Use: Do not use bleach to clean the surface.
Expert Insight: The "Bleach" Trap
A common error in laboratory safety is the universal application of bleach (Sodium Hypochlorite) to quench "smelly" phosphorus compounds.
-
Why it works for some: Bleach effectively oxidizes simple phosphines (
). -
Why it fails here: Your molecule has a neighbor: the Ethylamine tail.
-
Reaction:
-
Result: Formation of N-chloro compounds (Chloramines). These are often more toxic than the parent amine and can be explosive in concentrated forms [2].
-
Rule of Thumb: If the molecule contains a Nitrogen-Hydrogen bond (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160677, (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Chemical Compatibility and Segregation of Laboratory Waste. EPA Waste Management Guidelines. Retrieved from [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
